7-Bromo-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEODBMKCBWTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561188 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125114-77-4 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125114-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-1-indanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 7-Bromo-1-indanone, a key intermediate in pharmaceutical and chemical synthesis. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's synthetic utility.
Core Chemical and Physical Properties
This compound is a brominated indanone derivative recognized for its role as a versatile building block in organic synthesis.[1] Its structural features, namely the indanone scaffold and a reactive bromine atom, make it a valuable precursor for a wide range of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 125114-77-4 | [2][3][4] |
| Molecular Formula | C₉H₇BrO | [2][3] |
| Molecular Weight | 211.0553 g/mol | [2][5] |
| Appearance | Beige to off-white solid | [3] |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C; Keep in dark place, sealed in dry, room temperature | [3] |
| SMILES | BrC=1C=CC=C2CCC(C12)=O | [2] |
| InChI Key | ZWEODBMKCBWTTQ-UHFFFAOYSA-N | [5] |
Spectroscopic Data Analysis
While specific spectra for this compound are not provided in the search results, a general approach to its spectroscopic analysis would involve the following standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would show distinct signals for the aromatic protons and the aliphatic protons of the cyclopentanone ring. The position and splitting patterns of the aromatic protons would confirm the 7-bromo substitution pattern.
-
¹³C NMR would show the characteristic carbonyl carbon signal and distinct signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.[6]
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks (M and M+2) of similar abundance, which is a characteristic feature for monobrominated compounds.
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound and related halo-indanones have been described. A common approach involves the intramolecular Friedel-Crafts reaction of a suitable precursor.
Synthesis from o-Bromoacetophenone
One reported synthesis of this compound starts from o-bromoacetophenone.[7] The multi-step process involves an alpha-methylene reaction, electrophilic addition, and an intramolecular Friedel-Crafts alkylation.[7]
Step 1: Synthesis of 2'-bromophenyl vinyl ketone
-
Dissolve 0.85 g (4.27 mmol) of o-bromoacetophenone and 0.51 g (17.08 mmol) of paraformaldehyde in 21 mL of anhydrous tetrahydrofuran.[7]
-
Slowly add 1.38 g (6.41 mmol) of diethylamine trifluoroacetate.[7]
-
Add 0.051 g (0.43 mmol) of trifluoroacetic acid dropwise.[7]
-
Heat the mixture to 70°C and reflux for 10 hours.[7]
Step 2: Synthesis of 2'-bromo-3-chloropropiophenone
-
Dissolve 0.86 g (4.18 mmol) of the resulting 2'-bromophenyl vinyl ketone in 21 mL of a suitable solvent.[7]
-
Introduce hydrogen chloride gas or a suitable chlorinating agent to achieve electrophilic addition across the double bond.
Step 3: Intramolecular Friedel-Crafts Alkylation
-
Slowly add 20 mL of concentrated sulfuric acid to 0.99 g (4.12 mmol) of 2'-bromo-3-chloropropiophenone at 0°C.[7]
-
Stir the reaction mixture at 90°C for 2 hours to effect cyclization to this compound.[7]
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Synthesis via Cyclization of 3-chloro-1-(2-halophenyl)propan-1-one
Another method to prepare 7-haloindanones involves the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions.[8] This approach is suitable for producing the product in gram quantities.[8] The use of a strong Lewis acid like aluminum chloride facilitates the intramolecular electrophilic aromatic substitution to form the five-membered ring.[5]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its bifunctional nature, possessing both a reactive bromine atom on the aromatic ring and a ketone group. This allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][5]
The indanone structure itself is a "privileged scaffold," frequently found in pharmacologically active compounds and natural products.[1] The presence of the bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions.[5]
Key reactions involving this compound include:
-
Suzuki-Miyaura Coupling : The bromine atom can be readily displaced by various aryl or vinyl groups using a palladium catalyst and a boronic acid derivative. This is a powerful method for creating new carbon-carbon bonds.[1]
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities.[1]
-
Other Cross-Coupling Reactions : The bromine atom can also participate in other cross-coupling reactions such as Stille and Heck reactions, further expanding the possibilities for molecular diversification.[5]
-
Reactions at the Carbonyl Group : The ketone functionality can undergo a variety of standard carbonyl reactions, such as reduction to an alcohol, reductive amination to form amines, and addition of organometallic reagents to introduce new carbon substituents.
The following diagram illustrates the key reactive sites and potential transformations of this compound.
Caption: Key reactive pathways of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10][11]
Precautionary Measures:
-
Handling : Use in a well-ventilated area or outdoors.[9][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke when using this product.[9]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] Safety goggles with side-shields are recommended.[9]
-
First Aid :
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[10]
It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[9][10][11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound|CAS 125114-77-4|Rlavie [rlavie.com]
- 4. This compound | 125114-77-4 [chemicalbook.com]
- 5. This compound | High-Purity Research Chemical [benchchem.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Physical Characteristics of 7-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 7-Bromo-1-indanone, a key intermediate in pharmaceutical and chemical synthesis.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Physical Properties
This compound is a beige to off-white solid crystalline compound.[2] Its fundamental physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C9H7BrO | [2][3][4] |
| Molecular Weight | 211.06 g/mol | [5] |
| Melting Point | 114 °C | [6] |
| Boiling Point | 306.5 ± 31.0 °C at 760 mmHg | [4][7] |
| Appearance | Beige to off-white solid | [2][8] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
Solubility Profile
Spectral Data
The following table summarizes the available spectral data for this compound and related compounds, which are crucial for its identification and characterization.
| Data Type | Description |
| Mass Spectrometry | Exact Mass: 209.968018.[4][7] Predicted collision cross-section values (Ų) have been calculated for various adducts.[10] |
| ¹H NMR Spectroscopy | While a specific spectrum for this compound is not provided, the ¹H NMR spectrum for the related compound 5-Bromo-1-indanone is available and can serve as a reference for interpreting the proton signals of the indanone scaffold. |
| ¹³C NMR Spectroscopy | Similar to the proton NMR, a specific ¹³C NMR spectrum for this compound is not detailed in the searched literature. However, spectra for 1-indanone and other derivatives can be used for comparative analysis of the carbon skeleton. |
| Infrared (IR) Spectroscopy | An IR spectrum for the isomeric 2-Bromo-1-indanone is available, which can provide characteristic vibrational frequencies for the carbonyl group and the aromatic ring of a bromo-substituted indanone.[8] |
Experimental Protocols
The following sections detail the general experimental methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary method with a melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[11][12][13]
Boiling Point Determination
Due to its high boiling point, the determination of the boiling point of this compound requires careful execution, typically using a distillation method or a micro-scale technique.
Methodology (Micro-scale):
-
A small amount of the liquid compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The setup, along with a thermometer, is heated slowly in a heating block or Thiele tube.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[7][14][15][16][17]
Recrystallization for Purification
To obtain a high-purity sample of this compound, recrystallization is a common and effective technique.
Methodology:
-
An appropriate solvent is chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.
-
The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.[6]
Synthetic Pathway Visualization
A common method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. The following diagram illustrates a generalized workflow for such a synthesis, which can be adapted for this compound.
Caption: Generalized workflow for the synthesis of 1-indanone derivatives via Friedel-Crafts reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|CAS 125114-77-4|Rlavie [rlavie.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound | CAS#:125114-77-4 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. LabXchange [labxchange.org]
- 7. byjus.com [byjus.com]
- 8. 2-Bromo-1-indanone [webbook.nist.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. PubChemLite - this compound (C9H7BrO) [pubchemlite.lcsb.uni.lu]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. scribd.com [scribd.com]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Synthesis of 7-Bromo-1-indanone from 3-Arylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-bromo-1-indanone, a valuable intermediate in pharmaceutical and chemical synthesis, with a focus on its preparation from 3-arylpropionic acids. This document details the core chemical principles, experimental methodologies, and applications of this important compound.
Introduction
Indanones are a significant class of compounds that serve as crucial intermediates in the synthesis of various drugs and natural products.[1] Their rigid bicyclic structure is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including diuretic, anti-Parkinsonian, antidepressant, and tranquilizing effects.[1] Specifically, this compound is a versatile building block, with the bromine atom providing a reactive handle for further molecular elaboration through various cross-coupling reactions, making it highly valuable in the development of novel therapeutics, particularly for neurodegenerative diseases.[2][3]
The primary synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring in the presence of a strong acid catalyst. This guide will focus on the synthesis of this compound from 3-(3-bromophenyl)propanoic acid, outlining the key reaction conditions and experimental procedures.
Synthesis of this compound
The synthesis of this compound from 3-(3-bromophenyl)propanoic acid is achieved through an intramolecular Friedel-Crafts acylation. This reaction can be promoted by various acidic reagents, including polyphosphoric acid (PPA), concentrated sulfuric acid, and Lewis acids such as aluminum chloride. The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Reaction Mechanism
The intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate. The carboxylic acid is first protonated by the strong acid catalyst, followed by the loss of a water molecule to generate the highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. Subsequent deprotonation re-establishes the aromaticity of the ring and yields the cyclized product, this compound.
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(3-bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
1,2-dichloroethane
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3-(3-bromophenyl)propanoic acid in 1,2-dichloroethane. Add thionyl chloride (2.5 equivalents) to the solution. Reflux the mixture for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Friedel-Crafts Cyclization: Prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane in a separate flask, equipped with a mechanical stirrer and under an inert atmosphere. Cool the suspension in an ice bath. Dissolve the crude acid chloride from the previous step in dichloromethane and add it dropwise to the aluminum chloride suspension, maintaining the internal temperature below 27 °C.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for three hours. Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of bromo-1-indanones via intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropionic acids.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(2-bromophenyl)propanoic acid | 1. SOCl₂ 2. AlCl₃ | 1. 1,2-dichloroethane 2. Dichloromethane | 1. Reflux 2. <27 | 1. 24 2. 3 | 86 | [2] |
| 3-(aryl)propionic acids with halogen atoms | Tb(OTf)₃ | o-chlorobenzene | 250 | - | up to 74 | [3] |
| 3-arylpropionic acids | Polyphosphoric acid (PPA) | - | - | - | 60-90 | [4] |
| 3-arylpropionic acids | Sulfuric acid | - | - | - | 60-90 | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: A General Signaling Pathway
This compound is a key precursor for the synthesis of various biologically active molecules, including neuroprotective agents. Many indanone derivatives exhibit their therapeutic effects by modulating the activity of key enzymes in the central nervous system, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). The diagram below illustrates these general neuroprotective mechanisms.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Bromo-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its utility stems from the presence of both a reactive ketone functionality and a bromine-substituted aromatic ring, which allows for a variety of chemical modifications. A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and subsequent use in complex molecular architectures. This guide provides a comprehensive overview of the spectroscopic data analysis for this compound, including detailed experimental protocols and an interpretation of the spectral data. While a definitive, publicly available complete dataset is not readily accessible, this guide consolidates expected spectral characteristics based on known chemical principles and data from analogous compounds. For lot-specific data, it is recommended to consult the Certificate of Analysis provided by the supplier.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₉H₇BrO | [2][3] |
| Molecular Weight | 211.06 g/mol | [2] |
| CAS Number | 125114-77-4 | [2][3] |
| Appearance | Beige to off-white solid | |
| Melting Point | Not consistently reported | |
| Boiling Point | ~306.5 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. |
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The key expected peaks are summarized in Table 2.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (from the cyclopentanone ring) |
| ~1710-1690 | Strong | C=O (ketone) stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~800-700 | Strong | C-Br stretch and out-of-plane C-H bending |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The expected chemical shifts (δ) and coupling patterns are presented in Table 3. The aromatic region is expected to show a complex splitting pattern due to the bromine substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.2 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |
| ~3.1 | Triplet | 2H | Aliphatic protons (-CH₂- adjacent to the aromatic ring) |
| ~2.7 | Triplet | 2H | Aliphatic protons (-CH₂- adjacent to the carbonyl group) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of this compound. The predicted chemical shifts for the distinct carbon environments are listed in Table 4.
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O (Ketone) |
| ~150-120 | Aromatic carbons (including the carbon bearing the bromine) |
| ~36 | Aliphatic -CH₂- |
| ~26 | Aliphatic -CH₂- |
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 isotope peak with an intensity ratio of approximately 1:1 to the molecular ion peak.
| m/z | Interpretation |
| 210/212 | [M]⁺ and [M+2]⁺ molecular ions |
| 182/184 | [M-CO]⁺ |
| 103 | [M-Br-CO]⁺ |
| 75 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
-
KBr Pellet:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Acquire the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Use the solvent peak as a reference for chemical shifts.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Record the mass spectrum, ensuring to observe the isotopic pattern for the bromine atom.
Visualization of Analytical Workflow
The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
The data obtained from different spectroscopic techniques are complementary and provide a complete picture of the molecule's structure. The logical flow of data interpretation is illustrated below.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
IUPAC name for 7-bromo-2,3-dihydroinden-1-one
A Technical Guide to 7-Bromo-2,3-dihydroinden-1-one: Synthesis, Properties, and Applications in Research and Development
Abstract
7-Bromo-2,3-dihydroinden-1-one, also widely known as 7-Bromo-1-indanone, is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its indanone core is recognized as a "privileged scaffold," frequently appearing in pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 7-position provides a versatile handle for advanced chemical modifications, primarily through cross-coupling reactions. This technical guide offers an in-depth overview of its chemical and physical properties, established synthesis protocols, and its significant applications in drug discovery and the development of novel materials. The information is tailored for researchers, chemists, and professionals in drug development seeking to leverage this compound in their work.
Chemical Identity and Physical Properties
The formal IUPAC name for this compound is 7-bromo-2,3-dihydroinden-1-one.[2] It is a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring.
Synonyms: this compound, 7-bromo-2,3-dihydro-1h-inden-1-one.[2][3] CAS Number: 125114-77-4.[2]
Physicochemical Data
The key quantitative properties of 7-bromo-2,3-dihydroinden-1-one are summarized in the table below. This data is essential for planning chemical reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO | [2][3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Melting Point | 114 °C | [3][4] |
| Boiling Point | 306.5 ± 31.0 °C (Predicted) | [3] |
| Density | 1.608 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Yellow to off-white solid | [3][5] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |
Synthesis and Experimental Protocols
The construction of the indanone skeleton is most commonly achieved via intramolecular Friedel-Crafts acylation.[6] This classic reaction involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative.[6][7]
Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation
The synthesis of this compound typically starts from 3-(3-bromophenyl)propanoic acid. The cyclization is promoted by a strong Brønsted or Lewis acid, which facilitates the intramolecular electrophilic aromatic substitution to form the five-membered ring.[1] Although direct cyclization of the carboxylic acid is possible, it often requires harsh conditions.[6][7] A more common two-step approach involves converting the carboxylic acid to the corresponding acyl chloride, which then cyclizes under milder conditions.[7]
Caption: Generalized Synthesis Workflow for 7-Bromo-2,3-dihydroinden-1-one.
General Experimental Protocol (via Acyl Chloride)
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation to synthesize 1-indanones.[7][8]
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-bromophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(3-bromophenyl)propionyl chloride.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, controlling the exothermic reaction.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated HCl to quench the catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid product by recrystallization or column chromatography on silica gel to yield pure 7-bromo-2,3-dihydroinden-1-one.
-
Applications in Research and Drug Development
This compound is a highly valued building block due to the synthetic versatility conferred by its two key functional groups: the ketone and the aryl bromide.[1]
A Privileged Scaffold in Medicinal Chemistry
The indanone core is a "privileged structure" found in numerous natural products and pharmacologically active molecules.[9][10] Its rigid framework is ideal for designing molecules that fit into the binding pockets of enzymes and receptors. Indanone derivatives have demonstrated a wide range of biological activities, including:
-
Neuroprotective Agents: The indanone scaffold is famously present in Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[9][11] Derivatives are also explored for treating Parkinson's disease and other neurodegenerative disorders.[11][12]
-
Anticancer and Kinase Inhibitors: The structure serves as a foundation for developing anticancer agents.[9][10] The bromo-functionalized indanone is particularly useful for synthesizing kinase inhibitors, where the bromine can be replaced with complex moieties via cross-coupling to target the ATP-binding site of kinases.[1][13]
-
Antimicrobial and Antiviral Agents: Various indanone derivatives have shown promise as antimicrobial and antiviral compounds.[9][10]
The Role of the Bromine Atom in Synthesis
The bromine atom at the 7-position is the compound's most powerful feature for synthetic diversification. It serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.[1]
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, crucial for many drug molecules.[1]
-
Stille and Heck Reactions: Other powerful C-C bond-forming reactions that expand the accessible chemical space.[1]
This strategic functionalization allows chemists to rapidly generate large libraries of diverse indanone derivatives for high-throughput screening in drug discovery programs.
Caption: Role of 7-Bromo-2,3-dihydroinden-1-one in a Drug Discovery Pipeline.
Applications in Materials Science
Beyond pharmaceuticals, this compound is a precursor for novel organic materials.[1] Its rigid, planar structure and the potential for electronic modification via the bromine handle make it suitable for synthesizing organic ligands and functionalized organic semiconductors for applications in electronics and optics.[1]
Conclusion
7-Bromo-2,3-dihydroinden-1-one is a strategically important molecule for chemical synthesis. Its robust indanone core provides a proven structural foundation for biological activity, while the reactive bromine atom offers a gateway to immense chemical diversity. For researchers in drug discovery, it is an indispensable building block for creating libraries of novel compounds targeting a range of diseases, from neurodegeneration to cancer. Its utility in materials science further underscores its value as a versatile chemical intermediate. A thorough understanding of its properties and synthetic methodologies is crucial for unlocking its full potential in both academic and industrial research.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. 7-Bromo-2,3-dihydro-1H-inden-1-one | C9H7BrO | CID 14515298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 125114-77-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 7-Bromo-1-indanone: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a versatile scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of diverse and complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its role in the development of novel kinase inhibitors and agents targeting neurodegenerative diseases.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇BrO | [1][2][3] |
| Molecular Weight | 211.06 g/mol | [2][4] |
| CAS Number | 125114-77-4 | [1][3] |
| Appearance | Beige to off-white solid | [3] |
| Melting Point | 114 °C | [4] |
| Boiling Point | 306.5±31.0 °C (Predicted) | [4] |
| Density | 1.608±0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry |
Synthesis of this compound
The most common and effective method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. The following is a detailed experimental protocol for the synthesis of a 1-indanone derivative, which can be adapted for the synthesis of this compound from 3-(2-bromophenyl)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(2-bromophenyl)propanoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Petroleum Ether
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-(2-bromophenyl)propanoic acid (1.0 equivalent) in a minimal amount of a suitable inert solvent. Cool the flask in an ice bath to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 20 mL for 4.12 mmol of starting material) dropwise to the cooled solution using a dropping funnel. Maintain the temperature at 0 °C during the addition.[5]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C. Stir the reaction at this temperature for 2 hours.[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice water (e.g., 60 mL). Stir the mixture for 10 minutes.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 60 mL).[5]
-
Washing and Drying: Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v) as the eluent to obtain pure this compound.[5]
Synthesis Workflow
References
The Indanone Core: A Privileged Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone in the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological significance of the indanone scaffold, detailing its prevalence in natural products, its role in medicinal chemistry, and the mechanisms of action of key indanone-containing compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to facilitate further exploration and application of this versatile chemical entity.
The Indanone Scaffold: A Foundation for Diverse Biological Activity
The indanone motif is found in a variety of natural products and has been extensively utilized in the synthesis of therapeutic agents. Its fused ring system provides a well-defined three-dimensional structure that can be readily functionalized to optimize interactions with biological targets. This has led to the discovery of indanone derivatives with a wide spectrum of pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]
Neuroprotective Applications of Indanone Derivatives
The indanone core is notably present in drugs developed for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The successful development of Donepezil, an acetylcholinesterase (AChE) inhibitor, has spurred significant interest in this scaffold for neurological disorders.[3][4]
Acetylcholinesterase (AChE) Inhibition
A primary strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting AChE. Several indanone derivatives have been synthesized and evaluated as potent AChE inhibitors.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone Derivatives
| Compound ID | Derivative Class | IC50 (µM) for AChE | Reference |
| Donepezil | Piperidinyl-indanone | ~0.02 | [5] |
| Compound 4b | Donepezil-inspired indanone | 0.78 | [1] |
| Compound 7h | Indanone-carbamate | 1.2 | [6] |
| Compound 6a | Piperidinyl-indanone | 0.0018 | [7] |
| Compound 12 | Aminopropoxy benzyl-indanone | 0.12 | [8] |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of MAO-B are of particular interest for the treatment of Parkinson's disease. The indanone scaffold has proven to be a valuable template for the design of potent and selective MAO inhibitors.[9]
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Indanone Derivatives
| Compound Class | Target | IC50 Range (µM) | Reference |
| C6-substituted 1-indanones | MAO-B | 0.001 - 0.030 | [9] |
| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [10] |
| 2-Benzylidene-1-indanones | MAO-B | < 2.74 | [11] |
| 2-Heteroarylidene-1-indanones | MAO-A | as low as 0.061 | [10] |
| 2-Benzylidene-1-indanones | MAO-A | as low as 0.131 | [11] |
Anticancer Properties of Indanone Derivatives
The indanone core has emerged as a promising scaffold for the development of novel anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.
Cytotoxicity Against Cancer Cell Lines
A wide range of indanone derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.
Table 3: Cytotoxic Activity (IC50 in µM) of Selected Indanone Derivatives Against Human Cancer Cell Lines
| Compound ID/Class | MCF-7 (Breast) | MDA-MB-231 (Breast) | K562 (Leukemia) | HT-29 (Colon) | A549 (Lung) | Reference |
| Benzylidene indanone 1 | - | - | - | - | - | Potent cytotoxicities (0.010-14.76µM) against various lines[12] |
| Indanone hydroxamic acid 9 | >100 | 0.36 ± 0.04 | 3.27 ± 0.63 | - | - | [13] |
| Indanone hydroxamic acid 21 | 19.05 ± 1.91 | 20.67 ± 3.45 | 3.25 ± 0.84 | - | - | [13] |
| 2-Benzylidene-1-indanones | IC50 values in the range of 10–880 nM have been reported for various cell lines including MCF-7, HCT, THP-1, and A549. | |||||
| 2-benzylidene indanone 1 | - | - | - | - | - | Showed 45.48% tumor growth inhibition at 20mg/kg in vivo[12] |
Inhibition of Tubulin Polymerization
Several indanone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.
Table 4: Tubulin Polymerization Inhibitory Activity of Selected Indanone Derivatives
| Compound Class | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanones | 0.62–2.04 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative indanone derivatives and the key biological assays used to evaluate their activity.
Synthesis of 2-Benzylidene-1-Indanone Derivatives
This protocol describes a general method for the Claisen-Schmidt condensation to synthesize 2-benzylidene-1-indanone derivatives.[14]
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
20% (w/v) Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the substituted 1-indanone and the appropriate benzaldehyde in ethanol.
-
Add the ethanolic sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
- 14. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Historical Synthesis of 1-Indanone for Researchers and Drug Development Professionals
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of a variety of synthetic methodologies over the years. This technical guide provides an in-depth overview of the core historical methods for the synthesis of 1-indanone, with a focus on reaction mechanisms, experimental protocols, and comparative data to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Synthetic Strategies: An Overview
The construction of the 1-indanone framework primarily involves the intramolecular cyclization of a suitable precursor to form the five-membered ring fused to a benzene ring. The two most prominent and historically significant strategies for achieving this transformation are the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones and represents one of the most common and enduring methods.[1][2] This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive derivatives, such as acyl chlorides, promoted by a Brønsted or Lewis acid.[2][3]
From 3-Arylpropanoic Acids
The direct cyclization of 3-arylpropanoic acids is an attractive, atom-economical approach as it produces water as the only byproduct.[1][2] However, this method often necessitates harsh reaction conditions, including high temperatures and the use of strong acids like polyphosphoric acid (PPA), sulfuric acid, or methanesulfonic acid.[1][4] The first synthesis of 1-indanone from a carboxylic acid was described by Price and Lewis in 1939, involving the cyclization of hydrocinnamic acid using 20% sulfuric acid at 140 °C, which resulted in a 27% yield.[3]
Reaction Mechanism: The reaction proceeds via the protonation of the carboxylic acid, followed by the intramolecular electrophilic attack of the resulting acylium ion on the aromatic ring. Subsequent deprotonation re-aromatizes the ring and yields the 1-indanone.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Bromo-1-indanone via Friedel-Crafts Acylation
Introduction
7-Bromo-1-indanone is a valuable synthetic intermediate widely utilized in the development of pharmaceuticals and other fine chemicals. The indanone scaffold is a privileged structure found in numerous biologically active molecules and natural products. The strategic placement of a bromine atom at the 7-position enhances its utility, providing a reactive handle for further molecular modifications through cross-coupling reactions or other transformations.
One of the most common and effective methods for synthesizing 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. This reaction involves the cyclization of the acid (or its corresponding acyl chloride) onto the aromatic ring, facilitated by a strong acid catalyst, to form the fused bicyclic ketone system. This document provides detailed protocols for a two-step synthesis of this compound, beginning with the preparation of the requisite precursor, 3-(3-bromophenyl)propanoic acid, followed by its intramolecular Friedel-Crafts acylation.
Overall Synthetic Pathway
The synthesis is a two-step process:
-
Preparation of the Precursor: Synthesis of 3-(3-bromophenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of 3-(3-bromophenyl)propanoic acid to yield this compound.
A logical workflow for this synthesis is presented below.
Figure 1: Overall experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-bromophenyl)propanoic Acid
This protocol describes the synthesis of the necessary precursor for the Friedel-Crafts acylation, starting from 2-(3-bromobenzyl)dimethyl malonate.[1]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-(3-bromobenzyl)dimethyl malonate | C₁₂H₁₃BrO₄ | 301.13 | 50.0 g | 0.166 mol |
| Concentrated Hydrochloric Acid (36%) | HCl | 36.46 | 60 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL + for extraction | - |
| Petroleum Ether (Hexanes) | - | - | 50 mL | - |
Procedure:
-
Charge a 500 mL glass reaction vessel equipped with a stirrer and thermometer with 50.0 g (0.166 mol) of 2-(3-bromobenzyl)dimethyl malonate.
-
While stirring, slowly add 60 mL of 36% concentrated hydrochloric acid, ensuring the temperature remains below 30 °C.
-
After the addition is complete, add 100 mL of dichloromethane and stir the mixture for 10 minutes.
-
Cease stirring and allow the layers to separate for 30 minutes.
-
Separate the lower organic layer (oil reservoir).
-
Remove the dichloromethane from the organic layer by distillation.
-
Heat the remaining oil to 150 °C and maintain this temperature for 1.5 hours to effect decarboxylation.
-
Cool the reaction mixture to 80 °C and add 50 mL of petroleum ether to precipitate the product.
-
Filter the solid product at room temperature and dry the filter cake to obtain 3-(3-bromophenyl)propanoic acid.
Expected Results:
| Product | Appearance | Yield (g) | Yield (%) | Purity (%) |
| 3-(3-bromophenyl)propanoic acid | Solid | 38.4 g | 85.7% | >94% |
Table 1: Summary of quantitative data for the synthesis of 3-(3-bromophenyl)propanoic acid.
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol details the cyclization of 3-(3-bromophenyl)propanoic acid to the target compound using concentrated sulfuric acid as the catalyst and dehydrating agent.[2]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 3-(3-bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 | 0.99 g | 4.32 mmol |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 180 mL (60 mL x 3) | - |
| Ice Water | H₂O | 18.02 | 60 mL | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
| Eluent (Petroleum ether:Ethyl acetate) | - | - | 20:1 ratio | - |
Procedure:
-
Cool a reaction flask containing 0.99 g (4.32 mmol) of 3-(3-bromophenyl)propanoic acid in an ice bath to 0 °C.
-
Slowly add 20 mL of concentrated sulfuric acid to the flask with stirring, maintaining the temperature at or near 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.
-
Stir at 90 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and slowly pour it into 60 mL of ice water with vigorous stirring.
-
Continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 60 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent.
Expected Results:
| Product | Appearance | Yield (g) | Yield (%) |
| This compound | Solid | 0.8 g | 94.7% |
Table 2: Summary of quantitative data for the synthesis of this compound.
Reaction Mechanism
The core of this synthesis is the intramolecular Friedel-Crafts acylation. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, leading to the cyclized indanone product.
Figure 2: Mechanism of intramolecular Friedel-Crafts acylation.
References
Application Notes: The Utility of 7-Bromo-1-indanone in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
7-Bromo-1-indanone is a versatile synthetic intermediate of significant value in medicinal chemistry and organic synthesis.[1] Its indanone framework is a privileged scaffold found in numerous biologically active molecules and natural products.[2] The presence of a bromine atom at the 7-position provides a reactive handle for functionalization, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures and the rapid diversification of the indanone core for drug discovery and materials science applications.[1]
This document provides detailed protocols and application notes for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3][4] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 7-position, yielding 7-substituted-1-indanone derivatives. These products are valuable intermediates for synthesizing kinase inhibitors and agents active on the central nervous system (CNS).[1]
2. Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene to produce a substituted alkene.[5] Utilizing this compound in the Heck reaction enables the introduction of alkenyl groups at the 7-position. This transformation is crucial for building more complex scaffolds and serves as a key step in the synthesis of various pharmaceutical and natural product analogues.[6][7]
3. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction allows for the direct introduction of alkynyl moieties onto the indanone core. The resulting 7-alkynyl-1-indanones are versatile intermediates that can undergo further transformations, making them valuable in the synthesis of complex organic materials and pharmaceutical compounds.[10]
4. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction is instrumental in synthesizing 7-amino-1-indanone derivatives from this compound. The introduction of an amino group can significantly alter a molecule's pharmacological properties, making this reaction essential for developing new therapeutic agents.[13][14] The reaction is compatible with a wide array of primary and secondary amines, as well as ammonia equivalents.[15]
Experimental Protocols and Data
Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for coupling this compound with various arylboronic acids.
General Reaction Scheme:
-
This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 7-Aryl-1-indanone
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture).[16]
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst and, if required, the ligand to the reaction mixture under a positive flow of inert gas.[16]
-
Seal the flask and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[17][18]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.[18]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-1-indanone.[17]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~92-98 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~95-99 |
| 4 | [Pd(dppf)Cl₂] (3) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | ~88-94 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar aryl bromides and may vary depending on the specific arylboronic acid used.
Heck Reaction of this compound
This protocol outlines a general procedure for the Heck reaction between this compound and an alkene.
General Reaction Scheme:
-
This compound + Alkene --(Pd catalyst, Base)--> 7-Alkenyl-1-indanone
Experimental Protocol:
-
In a sealed tube or Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the ligand (if required).[17]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, the base (e.g., Et₃N, K₂CO₃), and the alkene (1.2-1.5 equiv.).[17]
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[19]
-
Monitor the reaction's progress using TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once complete, cool the mixture to room temperature and dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Table 2: Representative Conditions for the Heck Reaction
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | ~85-92 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | ~80-88 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 12 | ~82-90 |
Note: Yields are estimates based on typical Heck reactions and can be influenced by the nature of the alkene coupling partner.
Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
General Reaction Scheme:
-
This compound + Terminal Alkyne --(Pd catalyst, Cu(I) cocatalyst, Base)--> 7-Alkynyl-1-indanone
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the copper(I) cocatalyst (e.g., CuI).[17]
-
Add this compound (1.0 equiv.), followed by the anhydrous solvent (e.g., THF, DMF) and the amine base (e.g., Et₃N, DiPEA).
-
Add the terminal alkyne (1.2 equiv.) via syringe.[17]
-
Stir the reaction mixture at room temperature or heat to the specified temperature (typically 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.[17]
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | ~90-97 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | DMF | RT | 12 | ~88-95 |
| 3 | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 50 | 10 | ~85-93 |
Note: Yields are estimates based on typical Sonogashira reactions and depend on the alkyne used.
Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the C-N coupling of this compound with primary or secondary amines.
General Reaction Scheme:
-
This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 7-(R¹R²N)-1-indanone
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand, and the base.[13]
-
Cap the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Through the septum, add the anhydrous solvent (e.g., Toluene, Dioxane) followed by the amine (1.2 equiv.).[13]
-
Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (typically 100-110 °C).
-
Stir the reaction for the designated time, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through Celite® and wash the pad with the solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | ~90-98 |
| 2 | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 20 | ~85-95 |
| 3 | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 100 | 18 | ~88-96 |
Note: Yields are estimates based on typical Buchwald-Hartwig amination reactions and are highly dependent on the amine coupling partner.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Diversification of this compound via cross-coupling.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Indane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application of 7-Bromo-1-indanone in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
7-Bromo-1-indanone is a versatile bicyclic ketone that has emerged as a valuable building block in medicinal chemistry. Its rigid indanone core is a "privileged scaffold," frequently found in natural products and pharmacologically active molecules.[1][2][3][4] The strategic placement of a bromine atom at the 7-position provides a highly functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][5][6] This allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of bioactive molecules targeting key therapeutic areas, including neurodegenerative diseases and cancer.
Application in Neurodegenerative Diseases: Alzheimer's Disease
The indanone scaffold is a core structural feature of donepezil, a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[3][4] This has inspired the development of numerous indanone derivatives as potential multi-target-directed ligands for Alzheimer's, aiming to inhibit cholinesterases (AChE and BuChE), prevent the aggregation of amyloid-beta (Aβ) plaques, and exert antioxidant effects.[7][8] this compound serves as a key starting material for creating libraries of such compounds, where the 7-position is functionalized to probe interactions with the active sites of these biological targets.
Quantitative Data: Cholinesterase Inhibition by Indanone Derivatives
The following table summarizes the in vitro biological activity of various indanone derivatives, showcasing the potency that can be achieved with this scaffold. While not all starting materials are explicitly this compound, they represent the types of molecules that can be accessed through its functionalization.
| Compound ID | Target | IC₅₀ (nM) | Aβ Aggregation Inhibition (%) | Reference |
| Compound 9 | AChE | 14.8 | 85.5 | [7] |
| Compound 14 | AChE | 18.6 | 83.8 | [7] |
| Compound 5c | AChE | 120 | - | [5][9] |
| Compound 7b | BuChE | 40 | - | [5][9] |
| Compound 2e | Aβ plaques (Ki) | 16 | - | [10] |
Experimental Protocol: Synthesis of a 7-Aryl-1-indanone Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of many bioactive indanone derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1-indanone.
Signaling Pathway: Cholinergic System in Alzheimer's Disease
Derivatives of this compound are designed to act as acetylcholinesterase (AChE) inhibitors. In a healthy brain, acetylcholine (ACh) is a neurotransmitter crucial for learning and memory. ACh is released into the synaptic cleft, binds to its receptors on the postsynaptic neuron, and is then broken down by AChE. In Alzheimer's disease, there is a deficit in cholinergic signaling.[1][6][7][11][12] AChE inhibitors block the action of AChE, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.
Application in Cancer Therapy: Kinase Inhibitors
The indanone scaffold has also been explored for the development of kinase inhibitors for cancer therapy.[13] Kinases are a class of enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound can be synthesized to target specific kinases, such as Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) and Akt (Protein Kinase B).
Quantitative Data: Anticancer Activity of Indanone Derivatives
The following table presents the cytotoxic activity of various indanone derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| Aryl Pyrazole-indanone 6d | MCF-7 (Breast) | 42.6 | - | [14] |
| Aryl Pyrazole-indanone 6e | MCF-7 (Breast) | 53.9 | - | [14] |
| Aryl Pyrazole-indanone 6f | MCF-7 (Breast) | 49.8 | - | [14] |
| GSK2606414 (PERK Inhibitor) | - | 0.0004 | PERK | [15] |
| GSK2656157 (PERK Inhibitor) | - | 0.0009 | PERK | [14][15][16] |
Experimental Protocol: Synthesis of a 7-(Heteroaryl)-1-indanone Derivative
This protocol outlines a general procedure for the synthesis of a 7-(heteroaryl)-1-indanone, a common motif in kinase inhibitors, starting from this compound.
Materials:
-
This compound
-
Heteroarylboronic acid (e.g., Pyridine-3-boronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., Dimethylformamide [DMF])
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), the heteroarylboronic acid (1.5 equiv.), and cesium carbonate (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 10 mol%) under a positive flow of inert gas.
-
Add anhydrous DMF to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 7-(heteroaryl)-1-indanone.
Signaling Pathways in Cancer
The PERK signaling pathway is a component of the unfolded protein response (UPR), which is activated under cellular stress conditions such as hypoxia, a common feature of the tumor microenvironment.[2][3][4][5][17] PERK activation promotes cell survival under stress. Therefore, inhibiting PERK can render cancer cells more susceptible to apoptosis.
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and it is frequently hyperactivated in cancer.[8][9][10][18] Akt is a key node in this pathway, and its inhibition is a major strategy in cancer drug discovery. Indanone-based molecules can be designed to target Akt, thereby inhibiting downstream signaling and promoting cancer cell death.
Experimental Workflow: From this compound to Bioactive Compound
The following diagram illustrates a typical workflow for the development of bioactive compounds starting from this compound.
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its amenability to functionalization, particularly via Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of diverse libraries of compounds. The indanone scaffold has demonstrated significant potential in the development of inhibitors for key biological targets in neurodegenerative diseases and cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 7-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[5][6] The functionalization of the indanone core at the 7-position via Suzuki-Miyaura coupling provides a powerful tool for the synthesis of novel derivatives with potential therapeutic applications.[7]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-bromo-1-indanone with various arylboronic acids. The protocols and data presented herein are compiled from established methodologies for structurally similar substrates and provide a robust starting point for researchers.[8]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) intermediate and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 7-aryl-1-indanone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar substrates, such as 7-bromo-1-tetralone.[8]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Bis(tri-tert-butylphosphine)palladium(0) - Pd[P(tBu)₃]₂)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stir bar
-
Celite
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1 equivalent).
-
Add the arylboronic acid or arylboronic acid pinacol ester (1.2 - 2 equivalents).[8]
-
Add the palladium catalyst (e.g., Pd[P(tBu)₃]₂, 2-5 mol%).[8]
-
Add the base (e.g., Cesium carbonate, 1.5 - 2 equivalents).[8]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 - 0.25 M with respect to this compound).[8]
-
Place the reaction mixture in a preheated oil bath or heating mantle at the desired temperature (typically 80-120 °C).[1][8]
-
Stir the reaction mixture vigorously for the required time (typically 12–24 hours).[8][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1-indanone.[1]
Data Presentation
The following tables summarize typical reaction parameters and provide a template for recording experimental data.
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Recommended Value | Range for Optimization | Reference |
| This compound | 1.0 equiv | - | [8] |
| Arylboronic Acid | 1.2 equiv | 1.1 - 2.0 equiv | [8][10] |
| Palladium Catalyst | 2-5 mol% | 0.5 - 10 mol% | [8][10] |
| Base | 2.0 equiv | 1.5 - 3.0 equiv | [8] |
| Solvent | 1,4-Dioxane | Toluene, DMF, THF/H₂O | [2][8] |
| Temperature | 90 °C | 80 - 120 °C | [8][11] |
| Reaction Time | 12-16 h | 4 - 24 h | [8][11] |
Table 2: Screening of Reaction Conditions for Optimization
For challenging substrates or to improve yield, a systematic screening of catalysts, ligands, bases, and solvents is recommended.[3][9]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd[P(tBu)₃]₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | DMF | 100 | |
| 5 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 |
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in Table 2.[9] Ensure all reagents are pure and the solvent is anhydrous. The reaction must be performed under a strict inert atmosphere as palladium catalysts are sensitive to oxygen.[9]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[9] Using a less polar solvent or a milder base might mitigate this issue. Homocoupling of the boronic acid can also occur.
-
Catalyst and Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos, often used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can improve catalyst activity and stability.[9] Buchwald precatalysts are also highly effective for challenging couplings.[9]
By following these protocols and optimization strategies, researchers can effectively synthesize a diverse range of 7-aryl-1-indanone derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of aryl substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-1-indanone: A Versatile Scaffold for Central Nervous System Active Agents
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
7-Bromo-1-indanone is a versatile synthetic intermediate that serves as a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents targeting the central nervous system (CNS).[1] Its indanone core is a privileged scaffold found in numerous pharmacologically active molecules, and the strategic placement of a bromine atom at the 7-position provides a reactive handle for a variety of chemical transformations.[1] This allows for the synthesis of a diverse range of derivatives with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The indanone framework is a key structural component of the approved Alzheimer's drug, Donepezil.[3][4]
Derivatives of this compound have been shown to modulate the activity of several key CNS targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[5][6] By inhibiting these enzymes, these compounds can increase the levels of crucial neurotransmitters like acetylcholine and dopamine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's and Parkinson's disease, respectively. Furthermore, certain indanone derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.
These application notes provide an overview of the utility of this compound in the synthesis of CNS active agents, along with detailed experimental protocols for the synthesis of a key intermediate and the in vitro evaluation of its biological activities.
Data Presentation
The following tables summarize the biological activities of representative indanone derivatives, demonstrating the potential of this scaffold in targeting key enzymes implicated in neurodegenerative diseases.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Indanone Derivatives.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Donepezil | hAChE | 6.21 | |
| Compound 4 (Donepezil Analogue) | hAChE | 4.11 | |
| Donepezil | BACE-1 | 194 | |
| Compound 4 (Donepezil Analogue) | BACE-1 | 18.3 | |
| Compound 9 (Indanone Derivative) | AChE | 14.8 | |
| Compound 14 (Indanone Derivative) | AChE | 18.6 |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activities of 2-Benzylidene-1-indanone Derivatives.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanone Derivatives (various) | MAO-B | <2.74 | |
| Compound 5g | MAO-A | 0.131 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from o-bromoacetophenone.
Materials:
-
o-Bromoacetophenone
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Diethylamine trifluoroacetate
-
Trifluoroacetic acid
-
Hydrogen chloride-ethyl acetate solution (2.5 M)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Petroleum ether
-
Ethyl acetate
-
Ice
Procedure:
Step 1: Synthesis of 2'-bromophenyl vinyl ketone
-
Dissolve 0.85 g (4.27 mmol) of o-bromoacetophenone and 0.51 g (17.08 mmol) of paraformaldehyde in 21 mL of anhydrous THF.
-
Slowly add 1.38 g (6.41 mmol) of diethylamine trifluoroacetate.
-
Slowly add 0.051 g (0.43 mmol) of trifluoroacetic acid dropwise.
-
Heat the mixture to 70°C and reflux for 10 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF by distillation under reduced pressure.
Step 2: Synthesis of 2'-bromo-3-chloropropiophenone
-
Dissolve 0.86 g (4.18 mmol) of the product from Step 1 in 21 mL of 2.5 M hydrogen chloride-ethyl acetate solution.
-
Stir at room temperature for 1 hour.
-
Monitor the reaction completion using TLC.
-
Evaporate the solvent and HCl gas under reduced pressure to obtain the product.
Step 3: Synthesis of this compound
-
At 0°C, slowly add 20 mL of concentrated sulfuric acid dropwise to 0.99 g (4.12 mmol) of the product from Step 2.
-
Stir the mixture at 90°C for 2 hours.
-
Monitor the reaction completion using TLC.
-
Slowly pour the reaction mixture into 60 mL of ice water and stir for 10 minutes.
-
Extract the product with dichloromethane (3 x 60 mL).
-
Dry the combined organic phases and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (20:1) solvent system to obtain this compound.
Protocol 2: Synthesis of 2-Benzylidene-7-bromo-1-indanone (General Claisen-Schmidt Condensation)
This protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)
-
Ice
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous NaOH solution to the flask.
-
Remove the ice bath and continue stirring at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for AChE inhibitors.[1]
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a representative method for determining the IC50 value of an inhibitor for MAO-A or MAO-B.
Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
Substrate (e.g., p-Tyramine for MAO-A, Kynuramine for both)
-
Test inhibitor
-
DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO and create a series of dilutions.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme solution to each well. Add the inhibitor dilutions to the respective wells. For control wells, add DMSO.
-
Substrate Addition: Add the substrate solution to all wells to initiate the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the signal over time.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 5: In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This assay measures the inhibition of Aβ peptide aggregation.
Materials:
-
Synthetic Aβ42 peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) solution (50 µM in PBS)
-
Test compounds
-
96-well black, clear-bottom plates
-
Microplate spectrofluorometer
Procedure:
-
Dissolve synthetic Aβ42 peptide in an appropriate solvent to create a stock solution.
-
Incubate the Aβ42 solution with varying concentrations of the test compounds (or DMSO for control) at 37°C with shaking for a set period (e.g., 2.5 hours).
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~483 nm.
-
Normalize the fluorescence readings to the DMSO-only control and express the results as a percentage of relative fluorescence to determine the extent of aggregation inhibition.
Protocol 6: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the synthesized compounds on neuronal cell lines.
Materials:
-
Neuronal cells (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a desired exposure period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Record the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. benchchem.com [benchchem.com]
- 4. Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bromination of 1-Indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the bromination of 1-indanone, a key transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols outlined below describe different methodologies, including acid-catalyzed and photochemical bromination, to yield 2-bromo-1-indanone and other brominated derivatives. This guide includes a summary of reaction conditions and yields, detailed step-by-step procedures, and a workflow diagram for clarity.
Introduction
The α-halogenation of ketones is a fundamental reaction in organic synthesis, providing a versatile handle for further molecular elaboration. The bromination of 1-indanone, in particular, yields 2-bromo-1-indanone, a valuable precursor for the introduction of various functional groups at the α-position of the carbonyl group. This application note details established methods for this transformation, offering researchers a reliable guide for laboratory synthesis. The reaction typically proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[1][2][3]
Data Presentation
The following table summarizes various reported conditions for the bromination of 1-indanone and related substrates, providing a comparative overview of reagents, solvents, and resulting yields.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Catalyst/Conditions | Major Product(s) | Yield (%) | Reference |
| 1-Indanone | Br₂ (1.1) | Glacial Acetic Acid | Microwave Irradiation (5 h) | 2-Bromo-1-indanone | Good to Excellent | [4] |
| 1-Indanone | Br₂ (4) | Carbon Tetrachloride | Internal Irradiation (150 W lamp), 60 min | 2,3-Dibromo-inden-1-one, trans-2,3-Dibromoindan-1-one, 2,2-Dibromoindan-1,3-dione, 2,2-Dibromoindan-1-one | 15 (for 2,2-dibromoindan-1-one) | [5] |
| 4-Chloro-1-indanone | Br₂ (1) | Carbon Tetrachloride | Room Temperature, 2 h | 2-Bromo-4-chloro-1-indanone | 40 | [6] |
| 4-Chloro-1-indanone | Br₂ (2) | Dichloromethane | K₂CO₃ (3 eq), Ice Bath, 1 h | 2,2-Dibromo-4-chloro-1-indanone | 45 | [7] |
| 5,6-Difluoroindan-1-one | Br₂ | Acetic Acid | Room Temperature | α-Monobrominated product | Not specified | [7] |
| 5,6-Difluoroindan-1-one | Br₂ | Dichloromethane | KOH | α,α-Dibrominated product | Not specified | [7] |
| Acetone | Br₂ | Acetic Acid | Acid Catalyst | α-Bromo Ketone | Not specified | [2] |
| 2-Methylcyclohexanone | Br₂ | Acetic Acid | Acid Catalyst | 2-Bromo-2-methylcyclohexanone | Not specified | [8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of 1-Indanone
This protocol describes the α-bromination of 1-indanone using bromine in an acidic medium, which proceeds through an enol intermediate.[1][3][8]
Materials:
-
1-Indanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane or Diethyl Ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the cooled solution with continuous stirring. The color of the bromine should disappear as it is consumed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a larger beaker containing ice water.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Photochemical Bromination of 1-Indanone
This method utilizes light to initiate the bromination reaction, often leading to different selectivity compared to acid-catalyzed methods.[5]
Materials:
-
1-Indanone
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
Cylindrical reaction vessel with two necks
-
Dimroth condenser
-
Dropping funnel
-
150 W projector lamp
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a cylindrical reaction vessel with a Dimroth condenser, a dropping funnel, and a magnetic stirrer.
-
Dissolve 1-indanone (1.0 eq) in carbon tetrachloride in the reaction vessel.
-
Position a 150 W projector lamp for internal irradiation of the reaction mixture.
-
Slowly add a solution of bromine (4.0 eq) in carbon tetrachloride to the stirring solution at room temperature while irradiating with the lamp.
-
Continue the reaction for 60 minutes, monitoring by TLC if possible. Note that this reaction may produce a complex mixture of products.[5]
-
After the reaction period, remove the light source and evaporate the solvent under reduced pressure.
-
The resulting residue, which may be an oily mixture, can be purified by column chromatography on silica gel to isolate the different brominated products. Fractional crystallization may also be necessary to separate the products.[5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the bromination of 1-indanone.
Signaling Pathway: Acid-Catalyzed Bromination of a Ketone
Caption: Acid-catalyzed α-bromination mechanism of a ketone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: The Role of 7-Bromo-1-indanone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-bromo-1-indanone as a versatile starting material in the synthesis of potent kinase inhibitors. The strategic placement of the bromine atom on the indanone scaffold allows for diverse chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the development of targeted therapies against various kinases. This document details synthetic strategies, presents key quantitative data for representative inhibitor classes, and provides experimental protocols for crucial synthetic steps.
Introduction to this compound in Kinase Inhibitor Synthesis
The indanone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] this compound, in particular, serves as a valuable building block for the synthesis of kinase inhibitors. The bromine atom at the 7-position acts as a versatile handle for introducing a wide range of aryl and heteroaryl groups through cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the inhibitors.
One of the most critical signaling pathways in cancer biology is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, survival, and angiogenesis.[2][3] The serine/threonine kinase Akt is a key node in this pathway and a prominent target for cancer drug discovery.[4] Several potent Akt inhibitors are based on scaffolds that can be derived from 7-substituted indanone or indazole precursors.
Synthesis of Kinase Inhibitor Scaffolds from this compound
The primary synthetic strategy leveraging this compound for the synthesis of kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 7-position of the indanone and a variety of boronic acids or esters, leading to the generation of a diverse library of 7-aryl-1-indanone derivatives. These derivatives can then be further elaborated to yield the final kinase inhibitors.
A notable example of an Akt inhibitor with a structure that highlights the importance of substitution at the 7-position of a related heterocyclic core is A-443654.[5] While A-443654 is an indazole-based inhibitor, the synthesis of such indazoles can be envisioned to start from corresponding indanone precursors. A patent for the synthesis of A-443654 describes a route involving a Suzuki reaction, underscoring the industrial relevance of this approach.[6]
Another class of kinase inhibitors derived from the indanone scaffold are the arylidene indanones. These compounds have been identified as allosteric inhibitors of Akt. For instance, 2-arylidene-4,7-dimethyl indan-1-one (FXY-1) and its more potent analog, FCX-146, demonstrate the therapeutic potential of this scaffold.[7] Although these examples are methylated, they underscore the significance of substitution at the 7-position of the indanone ring for achieving potent Akt inhibition.
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors featuring scaffolds related to or derivable from 7-substituted indanones.
| Compound Class | Inhibitor Example | Target Kinase(s) | IC50/Ki Value | Reference |
| Indazole-based | A-443654 | Akt1, Akt2, Akt3 | Ki = 160 pM | [8] |
| Arylidene Indanone | FCX-146 | Akt | Potency is threefold greater than the parent compound FXY-1 | [7] |
| Arylidene Indanone | IPX-18 (2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one) | (Anti-inflammatory) | TNF-α release: IC50 = 96.29 nM (PBMCs) | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 7-aryl-1-indanone.
Mandatory Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[10] Akt is a central kinase in this pathway, making it an attractive target for cancer therapy.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Akt inhibitors derived from 7-aryl-1-indanone scaffolds.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and initial biological evaluation of kinase inhibitors derived from this compound.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CN104610229A - Synthesis method of ATP competitive small-molecule AKT inhibitor A443654 - Google Patents [patents.google.com]
- 7. FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spirocyclic and Fused Frameworks from 1-Indanones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic and fused molecular frameworks originating from 1-indanones. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in natural products and bioactive compounds.[1][2] The following sections detail key synthetic strategies, including quantitative data for various substrates, step-by-step experimental procedures, and visualizations of reaction pathways and workflows.
Fused Frameworks via Rhodium-Catalyzed Ring Expansion
The rhodium-catalyzed ring expansion of 1-indanones represents a modern and efficient method for constructing benzocycloheptenones, which are valuable intermediates for bioactive compounds.[3] This transformation can be achieved through the insertion of either ethylene or internal alkynes into the C-C bond of the 1-indanone core.
Two-Carbon Ring Expansion with Ethylene
This method utilizes a rhodium catalyst to directly insert ethylene into a carbon-carbon bond of 1-indanones, leading to a two-carbon ring expansion. The reaction is chemoselective, redox-neutral, and scalable.[3]
Quantitative Data:
| Entry | 1-Indanone Derivative | Product | Yield (%) |
| 1 | 1-Indanone | 3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 90 |
| 2 | 6-Fluoro-1-indanone | 7-Fluoro-3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 85 |
| 3 | 6-Methoxy-1-indanone | 7-Methoxy-3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 88 |
| 4 | 5-Bromo-1-indanone | 8-Bromo-3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 75 |
Experimental Protocol: General Procedure for Rh-Catalyzed Ring Expansion with Ethylene
-
Reaction Setup: In a glovebox, a 25 mL pressure vessel is charged with the 1-indanone substrate (0.5 mmol), [Rh(C₂H₄)₂Cl]₂ (5 mol%), 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes, 10 mol%), p-toluenesulfonic acid monohydrate (TsOH·H₂O, 20 mol%), 2-amino-3-picoline (100 mol%), and H₂O (100 mol%).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF, 2.5 mL) is added to the vessel.
-
Reaction Conditions: The vessel is sealed, removed from the glovebox, and charged with ethylene gas (100 psi). The reaction mixture is then stirred at 130 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction vessel is carefully vented. The resulting mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired benzocycloheptenone product.
Reaction Workflow:
Caption: Workflow for Rh-catalyzed ring expansion of 1-indanones with ethylene.
Intermolecular [5+2] Annulation with Internal Alkynes
This method provides access to richly decorated benzocycloheptenones through a rhodium-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes. This reaction proceeds via C-C bond activation.
Quantitative Data:
| Entry | 1-Indanone Derivative | Alkyne | Product | Yield (%) |
| 1 | 6-Fluoro-1-indanone | 3-Hexyne | 7-Fluoro-1,2-diethyl-3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 80 |
| 2 | 1-Indanone | 1-Phenyl-1-propyne | 1-Methyl-2-phenyl-3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 72 |
| 3 | 5-Methoxy-1-indanone | Diphenylacetylene | 8-Methoxy-1,2-diphenyl-3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 65 |
| 4 | 6-Chloro-1-indanone | 4-Octyne | 7-Chloro-1,2-dipropyl-3,4-dihydrobenzo[b]cyclohepten-5(2H)-one | 78 |
Experimental Protocol: General Procedure for Rh-Catalyzed [5+2] Annulation
-
Reaction Setup: To a screw-capped vial, add the 1-indanone (0.2 mmol), [Rh(C₂H₄)₂Cl]₂ (5 mol%), a strongly σ-donating NHC ligand (e.g., MeIMxy, 10 mol%), a temporary directing group (TDG-6, 75 mol%), TsOH·H₂O (20 mol%), MeIMxy·TsOH (10 mol%), and H₂O (100 mol%).
-
Reagent Addition: Add the internal alkyne (0.3 mmol) and 2-methyltetrahydrofuran (MeTHF, 1.0 mL).
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 150 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to yield the benzocycloheptenone product.
Reaction Mechanism:
References
- 1. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective and Diastereoselective Construction of Diverse Dispiro-Indanone-Fluorenone-Oxindole Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Carbon Ring Expansion of 1-indanones via Insertion of Ethylene into Carbon–Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Bromo-1-indanone in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1-indanone is a versatile bicyclic aromatic ketone that has emerged as a valuable building block in the field of materials science. Its unique structural and electronic properties, combined with the reactivity of the bromine atom, make it an ideal precursor for the synthesis of a wide range of functional organic materials. The indanone core offers a rigid and planar scaffold, which can be beneficial for creating ordered molecular assemblies, while the bromine atom provides a reactive handle for derivatization through various cross-coupling reactions. This allows for the precise tuning of the electronic and photophysical properties of the resulting materials.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials, particularly conjugated polymers for organic electronics. The protocols are based on established synthetic methodologies and provide a roadmap for researchers to explore the potential of this compound in their own work.
Key Applications in Materials Science
The primary application of this compound in materials science lies in its use as a monomer precursor for the synthesis of conjugated polymers. These polymers are of significant interest for a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): The indanone moiety can be incorporated into polymer backbones to create materials with tunable emission colors and improved charge transport properties.
-
Organic Photovoltaics (OPVs): Indanone-containing polymers can be designed to have appropriate energy levels for use as donor or acceptor materials in organic solar cells.
-
Organic Field-Effect Transistors (OFETs): The rigid structure of the indanone unit can promote intermolecular packing, leading to higher charge carrier mobilities in thin-film transistors.
-
Sensors: The electronic properties of conjugated polymers can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications.
The key to unlocking these applications is the functionalization of this compound to create polymerizable monomers. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Heck reaction.
Experimental Protocols
Protocol 1: Synthesis of an Indanone-Containing Conjugated Polymer via Suzuki-Miyaura Coupling
This protocol describes a two-step process for the synthesis of a conjugated polymer containing the 7-indanone moiety. The first step is the conversion of this compound to a diboronic ester derivative. The second step is the polymerization of this monomer with a suitable dihaloaromatic comonomer.
Step 1: Synthesis of 2,2'-(1-oxo-2,3-dihydro-1H-indene-4,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional dioxane.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired diboronic ester.
Step 2: Polymerization via Suzuki-Miyaura Coupling
Materials:
-
Indanone diboronic ester (from Step 1)
-
A suitable dihaloaromatic comonomer (e.g., 4,7-dibromobenzo[c][1][2]thiadiazole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate solution (2 M)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve the indanone diboronic ester (1.0 eq) and the dihaloaromatic comonomer (1.0 eq) in anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Add the aqueous sodium carbonate solution (4.0 eq).
-
Add Pd(PPh₃)₄ (0.02 eq) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the desired polymerization time, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum at 40-50 °C.
Data Presentation
The following table summarizes typical quantitative data for an indanone-containing conjugated polymer synthesized via the Suzuki-Miyaura coupling protocol.
| Parameter | Value |
| Monomer Conversion (Step 1) | > 90% |
| Polymerization Yield | 70-85% |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption Maximum (in solution) | 450 - 550 nm |
| Photoluminescence Emission Maximum | 550 - 650 nm |
| HOMO Energy Level | -5.2 to -5.5 eV |
| LUMO Energy Level | -3.0 to -3.3 eV |
Visualizations
Experimental Workflow for Suzuki Coupling Polymerization
Caption: Synthetic workflow for an indanone-containing conjugated polymer.
Logical Relationship of Components in Organic Electronics
Caption: Pathway from this compound to organic electronic devices.
Conclusion
This compound is a promising and versatile platform for the development of novel organic materials. The synthetic protocols provided herein offer a starting point for researchers to explore the synthesis of indanone-containing conjugated polymers. The ability to readily functionalize the indanone core through cross-coupling reactions allows for the systematic tuning of material properties, paving the way for the creation of next-generation organic electronic devices with enhanced performance. Further research into the derivatization of this compound and the exploration of different comonomers will undoubtedly lead to the discovery of new materials with exciting and valuable properties.
References
Enantioselective Synthesis of 7-Bromo-1-indanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 7-Bromo-1-indanone derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a variety of biologically active molecules. The stereochemistry at the C1 position of the indanone core can significantly influence the pharmacological activity and pharmacokinetic properties of the final drug substance. Therefore, the development of efficient and highly selective enantioselective synthetic methods is of paramount importance.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound derivatives, with a focus on the widely utilized Corey-Bakshi-Shibata (CBS) reduction. This method offers a reliable and predictable approach to obtaining chiral 1-indanols with high enantiomeric purity, which can then be further functionalized.
Key Synthetic Strategy: Enantioselective Reduction
The most common and effective strategy for the enantioselective synthesis of chiral this compound derivatives is the asymmetric reduction of the prochiral ketone to the corresponding chiral alcohol, 7-Bromo-1-indanol. Among various methods, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly regarded and widely used technique known for its high enantioselectivity and predictability.[1][2][3]
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, to stereoselectively deliver a hydride from a borane reagent (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex) to one face of the ketone.[1][2] The choice of the enantiomer of the CBS catalyst determines the stereochemistry of the resulting alcohol. For instance, the (R)-CBS catalyst typically affords the (S)-alcohol, while the (S)-CBS catalyst yields the (R)-alcohol.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective reduction of 1-indanone derivatives using the CBS method. While specific data for the 7-bromo substituted derivative is not extensively published, the data for related substrates demonstrate the high efficiency and enantioselectivity of this method.
| Entry | Substrate | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 1-Indanone | (S)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·THF | THF | RT | 95 | 94 (R) | [4][5] |
| 2 | α-Tetralone | Chiral Lactam Alcohol derived catalyst (10) | BH₃·THF | THF | RT | Good | 85 (R) | [4] |
| 3 | Aromatic Trifluoromethyl Ketone (p-bromo) | Chiral Lactam Alcohol derived catalyst (10) | BH₃/BF₃ | CHCl₃ | RT | Good | 71 (S) | [4] |
Experimental Protocols
General Protocol for the Enantioselective CBS Reduction of this compound
This protocol is a general procedure based on established methods for the CBS reduction of aryl ketones and can be adapted for this compound.[2]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., e.g., 0.1 mmol) as a 1 M solution in toluene.
-
Add anhydrous THF (e.g., 5 mL) to the flask and cool the solution to the desired temperature (typically between -20 °C to room temperature).
-
Slowly add the borane reagent (e.g., BH₃·SMe₂, 1.0 eq., e.g., 1.0 mmol) dropwise to the catalyst solution. Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq., e.g., 1.0 mmol) in anhydrous THF (e.g., 5 mL).
-
Add the solution of this compound dropwise to the catalyst-borane mixture over a period of 10-20 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC). Reaction times can vary from a few minutes to several hours.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 7-Bromo-1-indanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by analysis of a chiral derivative (e.g., Mosher's ester) by NMR.
Visualizations
Experimental Workflow for CBS Reduction
Caption: Workflow for the enantioselective CBS reduction.
Mechanism of CBS Reduction
Caption: Mechanism of the CBS reduction of a ketone.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-1-indanone, a key intermediate in pharmaceutical and chemical synthesis.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and product purity.
Issue 1: Low or No Yield of this compound
A diminished or absent yield of the desired product is a frequent challenge. Several factors, from reagent quality to reaction parameters, can contribute to this issue.
| Potential Cause | Recommended Solutions |
| Inactive or Insufficient Catalyst | For Friedel-Crafts reactions, ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous, as moisture can cause deactivation.[3] Use stoichiometric amounts (typically 1.1 to 1.5 equivalents) as the catalyst can form a complex with the ketone product.[4] For bromination, verify the activity of the brominating agent. |
| Suboptimal Reaction Temperature | Friedel-Crafts reactions often require specific temperature control. Starting the reaction at 0°C and allowing it to warm to room temperature is a common practice.[4] Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile. For bromination, temperature control is crucial for regioselectivity; some procedures recommend temperatures as low as 0°C to minimize side reactions.[5][6] |
| Poor Quality Starting Materials | Ensure the purity of the starting materials, such as 3-(3-bromophenyl)propanoic acid or 1-indanone, as impurities can interfere with the reaction. |
| Deactivated Aromatic Ring | If the aromatic ring of the precursor has strongly electron-withdrawing substituents, the Friedel-Crafts reaction will be impeded.[3] More forcing conditions, such as higher temperatures or stronger catalysts (e.g., triflic acid), may be necessary, though success may be limited.[3] |
| Incorrect Reaction Time | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Premature work-up can lead to incomplete conversion, while extended reaction times may result in byproduct formation. |
Issue 2: Formation of Multiple Products (Isomers and Byproducts)
The presence of isomers and other byproducts complicates purification and reduces the yield of this compound.
| Potential Cause | Recommended Solutions |
| Lack of Regioselectivity in Bromination | The position of bromination on the indanone ring is highly dependent on reaction conditions. For bromination of 1-indanone, the use of Br₂ in acetic acid can lead to α-bromination, while basic conditions (e.g., KOH) can favor aromatic substitution.[5][6] Careful selection of the brominating agent and reaction conditions is critical to achieve the desired 7-bromo isomer. |
| Formation of Di- or Poly-brominated Products | The use of excess brominating agent or harsh reaction conditions can lead to the formation of di- and poly-brominated species.[5][6] Use a controlled stoichiometry of the brominating agent and monitor the reaction closely to stop it upon the formation of the desired mono-brominated product. |
| Intermolecular Reactions in Friedel-Crafts Cyclization | At high concentrations, the reactive intermediate in a Friedel-Crafts reaction can react with another molecule of the starting material instead of undergoing intramolecular cyclization. Employing high dilution conditions can favor the desired intramolecular pathway.[7] |
| Rearrangement of Carbocation Intermediates | Although less common in Friedel-Crafts acylations compared to alkylations, carbocation rearrangements can lead to isomeric products.[4] Using milder reaction conditions and appropriate catalysts can help minimize such rearrangements. |
Issue 3: Difficult Purification of the Final Product
Even with a successful reaction, isolating the pure this compound can be challenging.
| Potential Cause | Recommended Solutions |
| Presence of Closely Related Impurities | Isomeric byproducts can have similar polarities to the desired product, making separation by column chromatography difficult.[8] Optimize the solvent system for chromatography to achieve better separation. Recrystallization can also be an effective purification technique.[8] |
| Residual Starting Material | If the reaction has not gone to completion, the final product will be contaminated with starting material. Monitor the reaction to ensure complete conversion. If necessary, purify the product using column chromatography or recrystallization to remove unreacted starting materials.[8] |
| Product Decomposition | The product may be sensitive to heat or acidic/basic conditions during workup and purification. Use mild workup procedures and avoid excessive heat during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Intramolecular Friedel-Crafts cyclization of a brominated precursor: This typically involves the cyclization of 3-(3-bromophenyl)propanoic acid or its corresponding acyl chloride.
-
Direct bromination of 1-indanone: This involves the electrophilic aromatic substitution of 1-indanone. However, controlling the regioselectivity to obtain the 7-bromo isomer can be challenging and often leads to a mixture of products.
Q2: How can I improve the regioselectivity of the bromination of 1-indanone to favor the 7-position?
Achieving high regioselectivity for the 7-position during the bromination of 1-indanone is difficult due to the directing effects of the carbonyl group and the fused ring system. The reaction conditions play a crucial role. Some studies on substituted indanones suggest that basic conditions might favor aromatic bromination over α-bromination to the carbonyl group.[5][6] However, obtaining predominantly the 7-bromo isomer often requires a multi-step synthesis starting from a precursor that already contains the bromine atom in the desired position.
Q3: What are the common side products in the synthesis of this compound?
Common side products can include:
-
Isomeric bromo-1-indanones: Such as 4-, 5-, and 6-bromo-1-indanone, especially when starting from 1-indanone.
-
Di-brominated products: Formed when an excess of the brominating agent is used.[5]
-
α-brominated products: Where bromine substitutes at the carbon adjacent to the carbonyl group.[5][6]
-
Unreacted starting materials.
-
Polymers or tars: Resulting from intermolecular side reactions in Friedel-Crafts cyclizations, especially at high temperatures.[7]
Q4: What purification techniques are most effective for this compound?
The most common and effective purification methods are:
-
Column chromatography: Using silica gel is a standard method to separate the desired product from impurities with different polarities.[1][8]
-
Recrystallization: This technique is useful for purifying the solid product and can be effective in removing impurities that have different solubilities.[8]
Data Presentation
Table 1: Comparison of Synthetic Methods for Bromo-indanones
| Method | Starting Material | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |
| Friedel-Crafts Alkylation | o-bromoacetophenone | Paraformaldehyde, Diethylamine trifluoroacetate, Trifluoroacetic acid, Conc. H₂SO₄ | THF, 70°C, then 90°C | This compound | 94.7 | [1] |
| Aromatic Bromination | 5,6-dimethoxyindan-1-one | Br₂, K₂CO₃ | CHCl₃, ice bath, 1h | 4-bromo-5,6-dimethoxyindan-1-one | 79 | [5][6] |
| α,α-Dibromination | 1-indanone | Br₂, KOH | rt | 2,2-dibromo-1-indanone | - | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is based on a reported multi-step synthesis starting from o-bromoacetophenone.[1]
Step 1: Synthesis of 2'-bromophenyl vinyl ketone
-
Dissolve o-bromoacetophenone (4.27 mmol) and paraformaldehyde (17.08 mmol) in 21 mL of anhydrous tetrahydrofuran (THF).
-
Slowly add diethylamine trifluoroacetate (6.41 mmol) followed by a dropwise addition of trifluoroacetic acid (0.43 mmol).
-
Heat the mixture to 70°C and reflux for 10 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Remove THF by distillation under reduced pressure.
-
Dilute the residue with dichloromethane and wash the organic phase with saturated brine and water.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain 2'-bromophenyl vinyl ketone. (Yield: 98.0%)[1]
Step 2: Synthesis of 2'-bromo-3-chloropropiophenone
-
Dissolve the 2'-bromophenyl vinyl ketone (4.18 mmol) from Step 1 in 21 mL of hydrogen chloride-ethyl acetate solution (2.5 mol/L).
-
Stir the solution at room temperature for 1 hour.
-
Monitor the reaction completion by TLC.
-
Evaporate the solvent and HCl gas under reduced pressure to obtain 2'-bromo-3-chloropropiophenone. (Yield: 98.5%)[1]
Step 3: Synthesis of this compound
-
At 0°C, slowly add 20 mL of concentrated sulfuric acid dropwise to the 2'-bromo-3-chloropropiophenone (4.12 mmol) from Step 2.
-
Stir the mixture at 90°C for 2 hours.
-
Monitor the reaction completion by TLC.
-
Slowly pour the reaction mixture into 60 mL of ice water and stir for 10 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x 60 mL).
-
Dry the combined organic phases and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 20:1) to obtain this compound. (Yield: 94.7%)[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 7-Bromo-1-indanone by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-Bromo-1-indanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: The most commonly used stationary phase is silica gel.[1] For the mobile phase, a mixture of petroleum ether and ethyl acetate is effective. Ratios of 20:1 and 10:1 (petroleum ether:ethyl acetate) have been successfully used for the purification of this compound.[1]
Q2: What is the ideal Rf value for this compound on a TLC plate before running a column?
A2: For optimal separation during column chromatography, the target compound should have an Rf (retardation factor) value between 0.3 and 0.7 on a silica gel TLC plate developed with the chosen mobile phase. An Rf in this range allows for good separation from both less polar and more polar impurities.
Q3: How much silica gel should I use for the purification?
A3: The amount of silica gel depends on the quantity of the crude product and the difficulty of the separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.
Q4: Should I use wet or dry loading for my sample?
A4: The choice between wet and dry loading depends on the solubility of your crude this compound in the mobile phase.
-
Wet Loading: This method is suitable if your crude product is readily soluble in the initial mobile phase (e.g., 20:1 petroleum ether:ethyl acetate). Dissolve the sample in a minimal amount of the eluent and carefully apply it to the top of the column.[2]
-
Dry Loading: If your crude product has poor solubility in the mobile phase, dry loading is recommended. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[2]
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a petroleum ether:ethyl acetate (e.g., 20:1) mobile phase.
-
Visualize the spots under a UV lamp and calculate the Rf value of the product. Adjust the solvent polarity to achieve an Rf value between 0.3 and 0.7 for the desired product.
-
-
Column Packing (Wet Packing Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 20:1 petroleum ether:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the powder onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If the separation is not progressing, the polarity of the mobile phase can be gradually increased (e.g., from 20:1 to 10:1 petroleum ether:ethyl acetate).[1]
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Recommended Value/Solvent System |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether:Ethyl Acetate |
| - Initial Elution | 20:1 |
| - For more polar impurities | 10:1 |
| Target Rf Value | 0.3 - 0.7 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 20:1 to 10:1, then 5:1). |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of petroleum ether (e.g., from 10:1 to 20:1 or 30:1). |
| Poor separation of spots | - Inappropriate mobile phase. - Column was not packed properly (channeling). - Column was overloaded. | - Perform further TLC trials to find a more optimal mobile phase. - Repack the column carefully, ensuring no air bubbles are trapped. - Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of spots | - Sample is too concentrated. - Compound may be acidic or basic, interacting strongly with the silica. - Decomposition on silica gel. | - Dilute the sample before loading. - For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added. - Perform a 2D TLC to check for compound stability on silica. If unstable, consider using a different stationary phase like alumina. |
| Cracks in the silica gel bed | Column ran dry. | Always keep the solvent level above the top of the silica gel. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation.
References
Common side reactions in the synthesis of 7-Bromo-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-1-indanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3-bromophenyl)propanoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring to form the five-membered ketone ring of the indanone structure.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reaction of concern is the formation of the regioisomeric byproduct, 5-Bromo-1-indanone. This occurs due to the possibility of the acylium ion attacking the alternative ortho position on the benzene ring relative to the bromo-substituent. Additionally, trace amounts of polymeric or auto-condensation byproducts may also be formed, particularly under harsh reaction conditions.
Q3: How can the formation of the 5-Bromo-1-indanone regioisomer be minimized?
A3: The regioselectivity of the intramolecular Friedel-Crafts acylation can be influenced by the choice of catalyst and solvent. While specific studies detailing the optimization for minimizing 5-Bromo-1-indanone are not extensively reported, general principles of electrophilic aromatic substitution suggest that the steric hindrance and electronic effects of the bromo-substituent play a key role. The choice of a bulky Lewis acid or specific solvent systems can favor the formation of the desired 7-bromo isomer. For instance, in a similar synthesis of a dimethoxy-indanone, the use of nitromethane as a solvent was found to give optimal selectivity against the formation of a regioisomer.[1]
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields in Friedel-Crafts acylation reactions are common and can often be attributed to the following factors:
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Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will deactivate the catalyst.
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Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[2]
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Deactivated Starting Material: If the aromatic ring of your precursor is substituted with strongly electron-withdrawing groups, the Friedel-Crafts reaction can be significantly hindered.
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Inadequate Reaction Temperature: The reaction may require specific temperature conditions to proceed at an optimal rate. Both temperatures that are too low or too high can negatively impact the yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture Contamination: Lewis acid catalyst (e.g., AlCl₃) has been deactivated by water. 2. Insufficient Catalyst: The product is complexing with and deactivating the catalyst. 3. Low Reaction Temperature: The activation energy for the cyclization is not being met. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least a stoichiometric amount of the Lewis acid catalyst. In some cases, a slight excess (e.g., 1.1 to 1.5 equivalents) may be beneficial. 3. Gradually increase the reaction temperature and monitor the progress by TLC or another suitable analytical method. |
| Formation of a Significant Amount of Isomeric Byproduct (5-Bromo-1-indanone) | 1. Reaction Conditions Favoring the Isomer: The choice of catalyst and/or solvent may not be optimal for regioselectivity. | 1. Experiment with different Lewis acid catalysts (e.g., FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid). 2. Investigate the effect of different solvents on the isomer ratio. A change in solvent polarity or coordinating ability can influence the transition state of the cyclization. |
| Presence of Polymeric or Dark-Colored Impurities | 1. High Reaction Temperature: Excessive heat can lead to intermolecular side reactions and decomposition. 2. Prolonged Reaction Time: Leaving the reaction for an extended period can promote the formation of byproducts. | 1. Carefully control the reaction temperature. If the reaction is highly exothermic, consider adding the reagents at a lower temperature and then slowly warming to the desired temperature. 2. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
| Incomplete Reaction (Starting Material Remains) | 1. Poor Quality Starting Material: The 3-(3-bromophenyl)propanoic acid may contain impurities that inhibit the reaction. 2. Insufficient Reaction Time or Temperature. | 1. Purify the starting material before use. 2. Increase the reaction time and/or temperature, while monitoring for the formation of byproducts. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for intramolecular Friedel-Crafts reactions to synthesize indanones.
Materials:
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3-(3-bromophenyl)propanoic acid
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Thionyl chloride (SOCl₂)
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Aluminum chloride (AlCl₃), anhydrous
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Dichloromethane (CH₂Cl₂), anhydrous
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Hydrochloric acid (HCl), concentrated
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Ice
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). The reaction can also be performed using a catalytic amount of DMF in a suitable solvent like dichloromethane.
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Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-bromophenyl)propanoyl chloride.
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Intramolecular Friedel-Crafts Cyclization: In a separate, dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 - 1.5 eq) in anhydrous dichloromethane.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve the crude 3-(3-bromophenyl)propanoyl chloride in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
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Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from any isomeric byproducts and other impurities.
Visualizations
Caption: Main reaction pathway and a common side reaction in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Optimizing Regioselectivity in the Bromination of 1-Indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the bromination of 1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomers when brominating 1-indanone?
A1: The bromination of 1-indanone can lead to substitution at several positions. The primary products are formed by substitution on the cyclopentanone ring at the C2 position (α-bromination) or on the aromatic ring. The substitution on the aromatic ring can occur at various positions depending on the reaction conditions.
Q2: What are the key factors influencing the regioselectivity of 1-indanone bromination?
A2: The regioselectivity of the bromination of 1-indanone is primarily influenced by the reaction conditions. Acidic conditions typically favor α-bromination at the C2 position, while other conditions can lead to bromination on the aromatic ring. The choice of brominating agent and solvent also plays a crucial role.
Troubleshooting Guides
Issue 1: Low Yield of 2-Bromo-1-indanone
Q: My synthesis of 2-bromo-1-indanone is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 2-bromo-1-indanone can stem from several factors, including incomplete reaction, degradation of the product, or formation of byproducts. Here are some troubleshooting steps:
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Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider slightly increasing the reaction temperature or reaction time.
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Product Degradation: 2-Bromo-1-indanone can be unstable and may decompose, especially during purification.[1] It is advisable to use the crude product directly in the next step if possible or to purify it quickly under mild conditions.
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Byproduct Formation: The formation of dibrominated or other isomeric byproducts can significantly lower the yield of the desired monobrominated product. Optimizing the stoichiometry of the brominating agent (using a slight excess, e.g., 1.05 equivalents) can help minimize over-bromination.[1]
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Q: My bromination reaction is producing a mixture of isomers (e.g., 2-bromo, and aromatic substitution). How can I improve the selectivity for a specific isomer?
A: Achieving high regioselectivity is a common challenge. The formation of different isomers is highly dependent on the reaction conditions.
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For selective α-bromination (2-Bromo-1-indanone): Acid-catalyzed bromination is the preferred method. The reaction is typically carried out in a solvent like acetic acid.[2][3]
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For aromatic bromination: Different positions on the aromatic ring can be targeted by carefully selecting the reagents and conditions. For example, specific protocols exist for the synthesis of 4-bromo-1-indanone and 6-bromo-1-indanone.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Bromo-1-indanone
This protocol is adapted from methodologies favoring α-bromination.
Materials:
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1-Indanone
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Acetic Acid
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Dichloromethane (for workup)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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Dissolve 1-indanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise to the stirred solution.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the starting material is consumed, pour the reaction mixture into ice water.
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Extract the product with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-indanone.
Note: 2-Bromo-1-indanone can be unstable. For subsequent reactions, it is often best to use the crude product immediately. If purification is necessary, it should be done rapidly, for example, by a quick filtration through a short plug of silica gel.[1]
Protocol 2: Synthesis of 4-Bromo-1-indanone
This protocol involves a Friedel-Crafts cyclization of a brominated precursor.
Materials:
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3-(2-Bromophenyl)propanoic acid
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Thionyl chloride
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Aluminum chloride (anhydrous)
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1,2-Dichloroethane or Dichloromethane
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Ice
Procedure:
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Dissolve 3-(2-bromophenyl)propanoic acid in 1,2-dichloroethane and add thionyl chloride.
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Reflux the mixture until the conversion to the acid chloride is complete (monitor by IR or by quenching a small sample with methanol and analyzing by GC-MS).
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Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
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In a separate flask, prepare a suspension of anhydrous aluminum chloride in dichloromethane, cooled in an ice bath.
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Slowly add a solution of the crude acid chloride in dichloromethane to the aluminum chloride suspension, keeping the temperature below 27°C.[4]
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Stir the reaction at room temperature for several hours, monitoring by TLC.
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Carefully quench the reaction by pouring it onto ice.
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Extract the product with dichloromethane.
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
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Purify the crude product by column chromatography or recrystallization.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on the Bromination of 4-Chloro-1-indanone
The following table summarizes the results from the bromination of a substituted indanone, which can provide insights into the bromination of the parent 1-indanone.
| Entry | Brominating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Br₂ (1) | CCl₄ | Room Temp | 2 | 2-Bromo-4-chloro-1-indanone | 40 |
| 2 | Br₂ (1) | CCl₄ | 0 | 2 | 2-Bromo-4-chloro-1-indanone | 25 |
| 3 | Br₂ (1) | Diethyl ether | - | - | 2-Bromo-4-chloro-1-indanone | 90 |
| 4 | Br₂ (2) | CCl₄ | Room Temp | 2 | 2,2-Dibromo-4-chloro-1-indanone & 2-Bromo-4-chloro-1-indanone (3:1) | - |
| 5 | H₂O₂ (2) / HBr (1) | H₂O | Room Temp | 24 | 2-Bromo-4-chloro-1-indanone | 42 |
Data adapted from a study on 4-chloro-1-indanone and may serve as a general guide.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 2-bromo-1-indanone.
Caption: Factors influencing the regioselectivity of 1-indanone bromination.
References
Challenges in the scale-up of 7-Bromo-1-indanone production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
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Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a substituted 3-arylpropionic acid or its corresponding acyl chloride. For this compound, this would typically start from 3-(2-bromophenyl)propanoic acid.
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Bromination of 1-Indanone: This route involves the direct bromination of the 1-indanone scaffold. However, controlling the regioselectivity to obtain the desired 7-bromo isomer can be challenging.
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From o-bromoacetophenone: A specific synthesis involves a multi-step process starting from o-bromoacetophenone, proceeding through an alpha-methylene reaction, electrophilic addition, and then an intramolecular Friedel-Crafts alkylation.[1]
Q2: What are the primary safety concerns during the production of this compound?
A2: Key safety concerns are associated with the reagents and reaction conditions, particularly in Friedel-Crafts acylation:
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Corrosive Reagents: Handling of Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids like polyphosphoric acid (PPA) requires the use of appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
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Exothermic Reactions: The reaction of Lewis acids with acyl chlorides can be highly exothermic. Proper temperature control and slow, controlled addition of reagents are crucial to prevent runaway reactions.
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Moisture Sensitivity: Many Lewis acids are highly moisture-sensitive and react vigorously with water, releasing corrosive fumes. All reactions should be conducted under anhydrous conditions in well-dried glassware and under an inert atmosphere.
Q3: How can the purity of this compound be assessed?
A3: Purity is typically assessed using standard analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and identification of isomers.
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Mass Spectrometry (MS) for molecular weight confirmation.
Troubleshooting Guides
Issue 1: Low Product Yield in Friedel-Crafts Acylation
Low yield is a common challenge when scaling up the synthesis of this compound via Friedel-Crafts acylation. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inactive Catalyst | Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity catalyst. |
| Insufficient Acid Strength | For reactions using polyphosphoric acid (PPA), ensure the P₂O₅ content is adequate. Consider using a stronger acid system if necessary. |
| Low Reaction Temperature | The activation energy for the cyclization may not be reached. Gradually increase the reaction temperature while carefully monitoring for the formation of side products. |
| Starting Material Purity | Impurities in the 3-(2-bromophenyl)propanoic acid or its acyl chloride can interfere with the reaction. Verify the purity of starting materials and purify if necessary. |
| Incomplete Cyclization | The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
Issue 2: Formation of Impurities
The formation of isomers and other byproducts can complicate purification and reduce the overall yield.
| Impurity Type | Potential Cause | Mitigation Strategy |
| Regioisomers | The position of the bromine substituent can direct cyclization to an undesired position, leading to the formation of other bromo-indanone isomers. | Carefully control reaction conditions, particularly the choice of catalyst and solvent. Nitromethane has been shown to improve selectivity in some Friedel-Crafts reactions. |
| Polymers | Strong acidic conditions and high temperatures can promote the polymerization of the starting material or product. | Maintain strict temperature control and avoid using excessively strong acids or prolonged reaction times. |
| Intermolecular Reaction Products | High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. | Perform the reaction under more dilute conditions. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
Experimental Protocols
Synthesis of this compound from o-Bromoacetophenone
This protocol is adapted from a literature procedure and provides a high-yielding route to this compound.[1]
Step 1: Synthesis of 2'-bromophenyl vinyl ketone
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Dissolve o-bromoacetophenone (1.0 eq) and paraformaldehyde (4.0 eq) in anhydrous tetrahydrofuran (THF).
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Slowly add diethylamine trifluoroacetate (1.5 eq) followed by a catalytic amount of trifluoroacetic acid (0.1 eq).
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Heat the mixture to reflux (approximately 70 °C) for 10 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, remove THF under reduced pressure.
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Dilute the residue with dichloromethane, wash with saturated brine and water, and dry the organic phase over anhydrous sodium sulfate.
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Evaporate the solvent and purify the crude product by column chromatography.
Step 2: Synthesis of 2'-bromo-3-chloropropiophenone
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Dissolve the 2'-bromophenyl vinyl ketone (1.0 eq) from the previous step in an appropriate solvent.
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Introduce a source of HCl (e.g., HCl gas or a solution of HCl in an organic solvent).
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Stir the reaction at room temperature until completion, as monitored by TLC.
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Work up the reaction by washing with aqueous base and brine, then dry the organic layer.
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Remove the solvent under reduced pressure to obtain the crude product.
Step 3: Intramolecular Friedel-Crafts Alkylation to this compound
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At 0 °C, slowly add the 2'-bromo-3-chloropropiophenone (1.0 eq) to concentrated sulfuric acid.
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Heat the mixture to 90 °C and stir for 2 hours.
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Monitor the reaction to completion using TLC.
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Carefully pour the reaction mixture into ice water and stir for 10 minutes.
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Extract the product with dichloromethane (3x).
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Dry the combined organic phases and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography to yield this compound. A reported yield for this final step is 94.7%.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 7-Bromo-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 7-Bromo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in a synthesis of this compound?
A1: The most common isomeric impurity encountered during the synthesis of this compound is 5-Bromo-1-indanone. This arises from the non-regioselective bromination of 1-indanone or the cyclization of a mixture of brominated phenylpropionic acid precursors. Other potential, though less common, positional isomers include 4-Bromo- and 6-Bromo-1-indanone.
Q2: How can I detect the presence of isomeric impurities in my this compound sample?
A2: Several analytical techniques can be employed to detect and quantify isomeric impurities:
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Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components. The different isomers will likely have slightly different Rf values.
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High-Performance Liquid Chromatography (HPLC): Provides excellent separation of isomers and allows for accurate quantification. A normal phase or reverse phase column can be used, often with a mobile phase consisting of a hexane/ethyl acetate or acetonitrile/water mixture, respectively.
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Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for separating and identifying volatile isomers based on their retention times and mass spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can distinguish between isomers by the characteristic splitting patterns and chemical shifts of the aromatic protons.
Q3: What are the primary methods for removing isomeric impurities from this compound?
A3: The two primary methods for purifying this compound from its isomers are column chromatography and recrystallization. The choice of method depends on the scale of the purification, the level of impurity, and the available resources.
Troubleshooting Guides
Column Chromatography Purification
Problem: My column chromatography is not separating the isomers effectively.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is critical for separating isomers with similar structures. If the isomers are co-eluting, the solvent system is likely too polar. |
| * Solution: Decrease the polarity of the eluent. For a typical silica gel column with a petroleum ether/ethyl acetate system, decrease the proportion of ethyl acetate. For example, if you are using a 10:1 mixture, try a 20:1 or even 30:1 mixture.[1] Run TLC with various solvent systems to find the optimal separation before committing to the column. | |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. |
| * Solution: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase and remove any air bubbles. | |
| Overloading the Column | Applying too much sample relative to the amount of stationary phase will result in broad bands and poor resolution. |
| * Solution: As a general rule, use a sample-to-silica gel ratio of 1:50 to 1:100 by weight for difficult separations. | |
| Sample Application | Applying the sample in a large volume of solvent will cause the initial band to be too wide. |
| * Solution: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully apply it to the top of the column. |
Recrystallization Purification
Problem: I am unable to selectively crystallize this compound from the isomeric mixture.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or very insoluble at all temperatures. |
| * Solution: Perform a solvent screen with a small amount of the mixture. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane). 5-Bromo-1-indanone has been reported to be recrystallized from methanol, suggesting this could be a good starting point. | |
| Supersaturation Not Reached | The solution may not be concentrated enough for crystallization to occur upon cooling. |
| * Solution: After dissolving the solid in the minimum amount of hot solvent, try slowly evaporating some of the solvent to reach the saturation point. | |
| Oiling Out | The compound may be melting in the hot solvent instead of dissolving, or precipitating as an oil upon cooling. This is more likely if the impurity level is high. |
| * Solution: Use a larger volume of solvent. Alternatively, try a mixed solvent system. Dissolve the mixture in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly. | |
| Cooling Too Quickly | Rapid cooling can lead to the trapping of impurities within the crystal lattice. |
| * Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of purer crystals. |
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Please note that optimal conditions may vary based on the specific isomeric ratio and scale of the experiment.
| Purification Method | Parameter | Recommended Value/Solvent | Expected Purity |
| Column Chromatography | Stationary Phase | Silica Gel | >99% |
| Eluent (Petroleum Ether:Ethyl Acetate) | 20:1 to 10:1 (v/v)[1] | ||
| Recrystallization | Solvent | Methanol | >98% |
| Ethanol/Water | |||
| Toluene/Hexane |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: Prepare several TLC plates and spot your crude this compound. Develop the plates in solvent systems of varying polarity (e.g., petroleum ether:ethyl acetate ratios of 30:1, 20:1, and 10:1). The ideal eluent system will show good separation between the spots corresponding to the desired product and the isomeric impurity.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface at the top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a small amount of a test solvent (e.g., methanol) and heat the mixture. If the solid dissolves completely, it is a potential recrystallization solvent. Allow it to cool to see if crystals form.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis
Welcome to the technical support center for Friedel-Crafts cyclization, a powerful tool for the synthesis of indanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes.
Troubleshooting Guides
This section addresses specific problems you may encounter during the intramolecular Friedel-Crafts cyclization to synthesize indanones.
Problem 1: Low or No Yield of the Desired Indanone
Question: I am performing a Friedel-Crafts cyclization to synthesize an indanone, but I am observing a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no product yield is a frequent challenge in Friedel-Crafts cyclization for indanone synthesis.[1] This can stem from several factors, including the choice of catalyst, reaction conditions, and the nature of your starting material.[1]
Possible Causes and Solutions:
-
Inappropriate Catalyst: The selection of the Lewis or Brønsted acid catalyst is critical for the success of the reaction.[1]
-
Solution: While aluminum chloride (AlCl₃) is a common choice, it may not be optimal for all substrates.[1] Consider screening other Lewis acids such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃).[1][2] Superacids like triflic acid (TfOH) can also be highly effective.[1]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its rate is significantly reduced by electron-withdrawing groups on the aromatic ring.[1]
-
Solution: If your substrate is highly deactivated, you may need to use a more potent catalytic system, such as a superacid.[1] Alternatively, exploring different synthetic routes might be necessary.
-
-
Suboptimal Temperature: The reaction temperature plays a crucial role in both the rate and selectivity of the cyclization.
-
Solution: It is advisable to experiment with a range of temperatures. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier.[1] For example, increasing the temperature from 25°C to 50°C has been shown to significantly improve yields in certain cases.[1]
-
-
Poor Solvent Choice: The solvent can influence the solubility of reagents and intermediates, as well as the activity of the catalyst.
-
Solution: Halogenated solvents like dichloromethane (CH₂Cl₂) or o-dichlorobenzene are commonly used.[1] For some substrates, polar solvents such as nitrobenzene may be beneficial, although they can affect the regioselectivity of the product.[1] Solvent-free conditions have also proven effective in some instances.[1]
-
-
Moisture Contamination: Many Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation and inhibit the reaction.[1]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low indanone yield.
Problem 2: Formation of Undesired Side Products
Question: My reaction is producing a mixture of products, including isomers and byproducts from intermolecular reactions. How can I improve the selectivity for the desired indanone?
Answer:
The formation of side products can complicate purification and reduce the yield of your target indanone.[1] Understanding the cause of these side reactions is key to mitigating them.
Possible Causes and Solutions:
-
Isomer Formation: For substituted aromatic precursors, cyclization can occur at different positions, leading to a mixture of regioisomers.[1]
-
Solution: The regioselectivity is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents can favor cyclization at less sterically hindered positions.[1]
-
Solvent Effects: The polarity of the solvent can impact the product distribution. Experimenting with different solvents is recommended.[1]
-
Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled product.[1]
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-
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, the starting material can react with another molecule, leading to oligomeric or polymeric byproducts.
-
Solution: Running the reaction at high dilution can favor the intramolecular pathway by minimizing the chances of intermolecular collisions.[1]
-
-
Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation, highly activating groups on the aromatic ring can sometimes lead to the introduction of more than one acyl group.[1]
-
Solution: Adjusting the stoichiometry of the reagents and carefully monitoring the reaction time can help to minimize this side reaction.[1]
-
Logical Relationship of Factors Affecting Selectivity
References
Preventing degradation of 7-Bromo-1-indanone during storage
Welcome to the technical support center for 7-Bromo-1-indanone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting related issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under appropriate conditions. The compound is typically a beige to off-white solid and should be stored in a cool, dark, and dry place.[1][2] For long-term storage, temperatures of 2-8°C are commonly recommended, with some suppliers suggesting -20°C for storage of one year or more.[1][3] It is also advisable to keep the container tightly sealed and potentially under an inert gas atmosphere to prevent exposure to moisture and air.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in its physical appearance, such as a significant color change from its typical beige or off-white appearance, or the material becoming sticky or oily. Additionally, a decrease in purity as determined by analytical methods like HPLC or the appearance of new spots on a TLC plate would suggest degradation has occurred.
Q3: What are the likely degradation pathways for this compound?
A3: this compound, as an α-halo ketone, is susceptible to degradation through several pathways, primarily involving its reactive bromine atom and ketone functional group.[4] The most common degradation pathway is likely hydrolysis from exposure to atmospheric moisture, which would lead to the formation of 7-hydroxy-1-indanone. Other potential reactions include dehydrohalogenation or reactions with other nucleophiles present as impurities.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not widely documented, the primary stabilization strategy is to control the storage environment. Storing the compound under a dry, inert atmosphere (e.g., argon or nitrogen) will minimize contact with moisture and oxygen, thereby preventing hydrolytic and oxidative degradation. The use of a desiccant in the storage container can also be beneficial.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the storage of this compound.
Issue 1: Observed Change in Physical Appearance (e.g., color change, clumping)
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Possible Cause 1: Exposure to Light.
-
Troubleshooting Step: this compound should be stored in a light-resistant container (e.g., amber vial) and kept in a dark place.[2] If the material has been exposed to light, its purity should be checked using an appropriate analytical method (see Experimental Protocols).
-
-
Possible Cause 2: Exposure to Moisture.
-
Troubleshooting Step: Ensure the container is tightly sealed.[3] If moisture exposure is suspected, the material should be dried under a vacuum. For future storage, consider using a desiccator or storing the container inside a sealed bag with a desiccant.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Troubleshooting Step: Store the compound at the recommended stable temperature. Avoid repeated freeze-thaw cycles if stored at -20°C.
-
Issue 2: Decreased Purity or Presence of Impurities Detected by Analysis
-
Possible Cause 1: Hydrolysis.
-
Troubleshooting Step: This is a common issue for halogenated compounds. To prevent this, always handle the compound in a dry environment (e.g., a glove box) and store it under an inert atmosphere. If hydrolysis has occurred, purification by recrystallization or column chromatography may be necessary.
-
-
Possible Cause 2: Incompatible Storage Container.
-
Troubleshooting Step: Ensure the compound is stored in a clean, dry, and inert container (e.g., glass). Avoid plastic containers that may leach plasticizers or other reactive impurities.
-
-
Possible Cause 3: Inherent Instability over Time.
-
Troubleshooting Step: While this compound is generally stable under proper conditions, it is good practice to re-analyze the purity of older batches before use, especially if they have been stored for an extended period.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C (short-term) | [1] |
| -20°C (long-term, ≥ 1 year) | [3] | |
| Room Temperature | [2] | |
| Atmosphere | Sealed in dry conditions | [2] |
| Under inert gas | ||
| Light | Keep in a dark place | [2] |
| Container | Tightly closed container | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. The specific conditions may need to be optimized for your system.
-
Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient, for example, 50% B, increasing to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks. The presence of new, significant peaks may indicate degradation products.
-
-
Visualizations
Caption: Hypothetical hydrolysis pathway of this compound.
Caption: Workflow for troubleshooting this compound storage issues.
References
Technical Support Center: Optimizing Reactions with 7-Bromo-1-indanone
Welcome to the Technical Support Center for catalyst selection and optimization of reactions involving 7-Bromo-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block, and its bromine atom is strategically positioned for various palladium-catalyzed cross-coupling reactions. The most common transformations include:
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Suzuki-Miyaura Coupling: To form carbon-carbon bonds by coupling with boronic acids or their esters. This is widely used to introduce aryl or heteroaryl substituents.[1]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.[2][3]
-
Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For the reaction with alkenes.
-
Cyanation: To introduce a nitrile group, which is a valuable synthetic handle.[4]
Q2: Which factors are most critical for the success of a Suzuki-Miyaura coupling with this compound?
A2: Several factors critically influence the outcome of Suzuki-Miyaura couplings. For substrates like brominated indanones, key considerations include the choice of palladium precursor, ligand, base, and solvent. The interplay between these components is crucial for achieving high yields and minimizing side reactions.[5]
Q3: I'm observing low yields in my Buchwald-Hartwig amination of this compound. What are the likely causes?
A3: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors. The choice of the palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands are generally more effective.[2] Other potential issues include the strength and type of base used, reaction temperature, and ensuring strictly anaerobic conditions. For challenging substrates, pre-formed palladium catalysts can also offer improved performance.[2]
Q4: Can I perform a ligand-free Suzuki-Miyaura coupling with this compound?
A4: Yes, ligand-free Suzuki-Miyaura couplings have been successfully applied to similar substrates like 4-bromo-2-methylindan-1-one, achieving high yields with very low palladium catalyst loading.[1] This approach offers a more cost-effective and simplified reaction setup. However, the success of a ligand-free system can be highly substrate-dependent, and some optimization of conditions may be necessary.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use a fresh, high-quality palladium catalyst. |
| Suboptimal Ligand | For brominated indanones, bulky, electron-rich phosphine ligands can be effective. Consider screening ligands such as SPhos, XPhos, or RuPhos. |
| Inappropriate Base | The base is crucial for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. If conversion is low, consider incrementally increasing the temperature. |
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Side Product | Potential Cause & Solution |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and use of a strict inert atmosphere. Using a Pd(0) precatalyst instead of a Pd(II) source can also mitigate this. |
| Dehalogenation of this compound | This can occur if the catalytic cycle is slow. The use of bulky, electron-rich ligands can accelerate the desired cross-coupling over dehalogenation. Lowering the reaction temperature may also help. |
Data Presentation
The following table summarizes the optimization of a ligand-free Suzuki-Miyaura coupling for 4-bromo-2-methylindan-1-one, a close analog of this compound. These conditions can serve as an excellent starting point for optimizing your reaction.
Table 1: Optimization of Ligand-Free Suzuki-Miyaura Coupling of 4-bromo-2-methylindan-1-one with Phenylboronic Acid [1]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.1) | K₂CO₃ | PEG400 | 80 | 1 | 17 |
| 2 | Pd(OAc)₂ (0.1) | K₂CO₃ | PEG400 | 110 | 1 | 98 |
| 3 | Pd(OAc)₂ (0.1) | KOH | PEG400 | 110 | 1 | 23 |
| 4 | Pd(OAc)₂ (0.1) | Na₂CO₃ | PEG400 | 110 | 1 | 92 |
| 5 | Pd(OAc)₂ (0.1) | K₃PO₄ | PEG400 | 110 | 1 | 95 |
| 6 | Pd(OAc)₂ (0.01) | K₂CO₃ | PEG400 | 110 | 1 | 98 |
| 7 | Pd(OAc)₂ (0.005) | K₂CO₃ | PEG400 | 110 | 1 | 98 |
| 8 | Pd(OAc)₂ (0.001) | K₂CO₃ | PEG400 | 110 | 1 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for similar aryl bromides.[6]
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is based on general methods for the amination of aryl bromides.[7][8]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 7-Bromo-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of high-purity 7-Bromo-1-indanone.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of this compound is relatively low, and the boiling point of the chosen solvent may be too high, causing the compound to melt before it dissolves.[1] The compound may also be significantly impure.[1] | - Use a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is more soluble to lower the overall boiling point of the solvent system. - Ensure the initial dissolution is performed at a temperature below the melting point of the compound. - If impurities are suspected, consider a preliminary purification step like column chromatography. |
| No Crystal Formation | - Too much solvent was used, and the solution is not saturated. - The solution is supersaturated, but nucleation has not occurred. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Yield | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used during the initial dissolution. - Crystals were lost during filtration or transfer. | - Select a different solvent or solvent system where the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure a complete transfer of the crystalline slurry to the filtration apparatus. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals are too small | The solution cooled too quickly. | Allow the solution to cool slowly and undisturbed at room temperature. Insulating the flask can promote the growth of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not widely published, a good starting point for aromatic ketones is often a single solvent like ethanol or a mixed solvent system.[2] For substituted indanones, solvents such as pentane and ethanol have been used successfully.[2][3] A common and effective mixed solvent system is a combination of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), which allows for fine-tuning of the solubility.
Q2: How can I determine the optimal solvent ratio for a mixed solvent system?
A2: To determine the optimal ratio, dissolve the crude this compound in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the less soluble solvent (e.g., hexanes) until the solution becomes slightly cloudy (the point of saturation). Add a few drops of the more soluble solvent until the solution is clear again, and then allow it to cool slowly.
Q3: What is a typical recovery yield for the recrystallization of this compound?
A3: A successful recrystallization should ideally provide a high recovery of the purified material. For a related compound, 2,3,3-triphenyl-1-indanone, a yield of 98% was achieved after recrystallization from ethanol.[2] For this compound, a yield in the range of 85-95% would be considered good, depending on the initial purity of the crude product.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.
Q5: What should I do if my this compound is still impure after one recrystallization?
A5: If significant impurities remain after the first recrystallization, a second recrystallization can be performed. Ensure that the chosen solvent system is appropriate and that the technique is carried out carefully to avoid the inclusion of impurities in the crystal lattice. Alternatively, another purification technique, such as column chromatography, may be necessary to remove impurities with similar solubility profiles.
Data Presentation
The following table summarizes typical solvents and expected outcomes for the recrystallization of substituted indanones, providing a reference for what can be expected with this compound.
| Compound | Solvent(s) | Typical Yield (%) | Purity (%) | Reference |
| This compound (Example) | Ethanol or Hexane/Ethyl Acetate | 85 - 95 | > 99 (by HPLC) | (Extrapolated) |
| 2,5,7-Trimethyl-1-indanone | Pentane | 92 (crude) | Crystalline material | [3] |
| 2,3,3-Triphenyl-1-indanone | Ethanol | 98 | Not specified | [2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (Example using Ethanol)
-
Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add a magnetic stir bar. Place the flask on a hotplate stirrer and add approximately 20 mL of ethanol. Heat the mixture gently with stirring. Continue to add ethanol in small portions until the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 5 mL).
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature.
Protocol 2: Two-Solvent Recrystallization of this compound (Example using Hexane/Ethyl Acetate)
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Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in a minimal amount of hot ethyl acetate with stirring.
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Saturation: While keeping the solution hot, slowly add hexanes until a persistent cloudiness is observed.
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Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.
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Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold hexane/ethyl acetate mixture (e.g., 4:1 ratio, 2 x 5 mL).
-
Drying: Dry the crystals under vacuum as described in the single-solvent protocol.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 7-Bromo-1-indanone
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 7-Bromo-1-indanone, a versatile building block in medicinal chemistry and organic synthesis.[1]
This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.
Characterization Workflow Overview
A logical workflow is essential for the efficient and thorough characterization of a synthesized compound like this compound. The following diagram illustrates a typical analytical cascade, starting from initial purity checks to detailed structural confirmation.
Caption: A typical workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Comparative ¹H and ¹³C NMR Data for Bromo-1-indanones
| Technique | Parameter | 5-Bromo-1-indanone (Experimental Data) [2][3] | This compound (Predicted) |
| ¹H NMR | Aromatic Protons | δ 7.5-7.8 ppm (m) | δ 7.3-7.7 ppm (m) |
| Aliphatic Protons (CH₂) | δ 2.7-3.2 ppm (m) | δ 2.8-3.3 ppm (m) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~δ 205 ppm | ~δ 204 ppm |
| Aromatic Carbons | δ 120-155 ppm | δ 122-158 ppm | |
| Aliphatic Carbons (CH₂) | δ 25-37 ppm | δ 26-38 ppm |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For this compound, the key absorption bands are the aromatic C-H, the aliphatic C-H, and the carbonyl (C=O) stretching vibrations.
Table 2: Key IR Absorption Bands for Bromo-1-indanones
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (5-Bromo-1-indanone) [2][4] |
| Aromatic C-H | Stretch | 3000-3100 | Present |
| Aliphatic C-H | Stretch | 2850-3000 | Present |
| Carbonyl (C=O) | Stretch | 1690-1710 | ~1700 |
| C=C Aromatic | Stretch | 1450-1600 | Present |
| C-Br | Stretch | 500-600 | Present |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental formula of a compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 isotopic cluster for the molecular ion, which is a key diagnostic feature for bromo-substituted compounds.[5][6]
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z | Source |
| Electrospray Ionization (ESI) | [M+H]⁺ | 210.9753 / 212.9733 | PubChemLite[7] |
| [M+Na]⁺ | 232.9572 / 234.9552 | PubChemLite[7] | |
| Electron Ionization (EI) | [M]⁺˙ | 209.9680 / 211.9660 | PubChemLite[7] |
| [M-Br]⁺ | 131 | General Fragmentation[8][9] | |
| [M-CO]⁺˙ | 181.9731 / 183.9711 | General Fragmentation[8][9] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Ensure the instrument is calibrated to achieve high mass accuracy (typically <5 ppm).
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic M+2 isotopic partner.
-
Use the accurate mass measurement to determine the elemental formula.
-
Analyze the fragmentation pattern to gain further structural information.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method with UV detection is typically suitable for this type of aromatic compound.
Table 4: Comparison of Chromatographic Techniques for Purity Analysis
| Technique | Principle | Advantages for this compound | Typical Conditions |
| TLC | Adsorption on a solid stationary phase | Rapid, inexpensive, good for reaction monitoring | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate mixtures |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase | High resolution, quantitative, suitable for purity determination | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm |
Experimental Workflow: HPLC Purity Analysis
Caption: A standard workflow for determining the purity of this compound using HPLC.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
-
Gradient: A typical gradient could be from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
A multi-technique approach is indispensable for the comprehensive characterization of this compound. While NMR provides the definitive structural information, IR and MS offer rapid confirmation of functional groups and molecular weight. HPLC is the gold standard for assessing purity. By employing the methodologies and comparative data presented in this guide, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. 5-Bromo-1-indanone(34598-49-7) IR Spectrum [chemicalbook.com]
- 3. 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum [chemicalbook.com]
- 4. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. PubChemLite - this compound (C9H7BrO) [pubchemlite.lcsb.uni.lu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Reactivity of 7-Bromo-1-indanone and Other Halo-indanone Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1] Halo-indanones, particularly bromo-1-indanones, serve as versatile synthetic intermediates. The bromine atom acts as a functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] The efficiency of these transformations is highly dependent on the position of the bromine atom, which alters the steric accessibility and electronic properties of the carbon-bromine bond.
Structural Isomers and Predicted Reactivity
The reactivity of an aryl halide in cross-coupling reactions is influenced by several factors, including bond dissociation energy, steric hindrance around the reaction center, and the electronic density of the aromatic ring. The electron-withdrawing nature of the 1-indanone carbonyl group affects the electron density at each position of the aromatic ring, thereby influencing the ease of oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.
Caption: Positional isomers of Bromo-1-indanone.
Table 1: Predicted Relative Reactivity of Bromo-1-indanone Isomers in Suzuki-Miyaura Cross-Coupling
| Isomer | Halogen Position | Steric Hindrance | Electronic Effect of Carbonyl | Predicted Relative Reactivity |
| 4-Bromo-1-indanone | Ortho to C-3a | High | Weakly activating (meta) | Low |
| 5-Bromo-1-indanone | Para to C-7a | Low | Activating (para) | High |
| 6-Bromo-1-indanone | Meta to C-7a | Low | Weakly activating (meta) | Moderate |
| 7-Bromo-1-indanone | Ortho to C-7a | High | Deactivating (ortho) | Low |
Note: Reactivity prediction is based on standard Suzuki-Miyaura conditions. Actual performance may vary based on the specific catalyst, ligands, base, and solvent system employed.
Reactivity Rationale:
-
5-Bromo-1-indanone: The bromine is in the para position relative to the electron-withdrawing carbonyl group. This position experiences the strongest activation towards oxidative addition, and it is sterically unhindered, making it the most reactive isomer in typical cross-coupling reactions.[3]
-
6-Bromo-1-indanone: The bromine is in the meta position. It experiences less electronic activation from the carbonyl group compared to the 5-bromo isomer and is also sterically accessible. Its reactivity is predicted to be moderate.
-
4-Bromo- and this compound: These isomers have the bromine atom in positions ortho to the fused ring system. This leads to significant steric hindrance, which can impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate. This steric hindrance is often the dominant factor, leading to lower reactivity compared to the 5- and 6-bromo isomers.
Experimental Protocols
A standardized protocol allows for the effective comparison of reactivity between different halo-indanone isomers. The following is a representative methodology for a Suzuki-Miyaura cross-coupling reaction, adapted from studies on 5-bromo-1-indanone.[3][4]
Protocol: Suzuki-Miyaura Cross-Coupling of Bromo-1-indanones
Materials:
-
Bromo-1-indanone isomer (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Toluene/Water (4:1 mixture) or another suitable solvent system
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-1-indanone isomer, arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and the phosphine ligand in the solvent.
-
Add the solvent to the Schlenk flask containing the reactants, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted indanone.
By keeping all parameters (molar ratios, catalyst, base, solvent, temperature) constant and varying only the bromo-1-indanone isomer, this protocol can be used to generate comparative yield and reaction time data.
Visualizations
Reaction Pathway and Workflow
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[5] Its mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical experimental workflow for comparing the reactivity of different halo-indanone isomers.
Caption: Experimental workflow for comparative reactivity studies.
Conclusion
While this compound is a valuable building block, its reactivity in palladium-catalyzed cross-coupling reactions is predicted to be lower than that of its 5- and 6-bromo isomers due to steric hindrance. For synthetic planning, 5-Bromo-1-indanone is likely the most reactive substrate for Suzuki-Miyaura type transformations, offering potentially higher yields and shorter reaction times. This comparative guide provides a theoretical and practical framework for researchers to select the appropriate halo-indanone isomer and design effective synthetic strategies for the development of novel chemical entities. Empirical validation through the standardized protocol provided is recommended to confirm these reactivity trends for specific substrate and catalyst systems.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Validation of 7-Bromo-1-indanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 7-Bromo-1-indanone against its parent compound, 1-indanone, and its structural isomers, 5-Bromo-1-indanone and 6-Bromo-1-indanone. The information presented herein is intended to aid in the validation and characterization of this compound, a key intermediate in pharmaceutical synthesis. While experimental data for the alternatives are referenced from publicly available sources, the data for this compound is predicted based on established spectroscopic principles and analysis of its structural analogues, providing a robust framework for experimental validation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparators. The data for this compound is predicted and should be used as a reference for experimental verification.
Table 1: ¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound (Predicted) | ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.1-3.2 (m, 2H, -CH₂-), 2.7-2.8 (m, 2H, -CH₂-) |
| 1-Indanone | 7.76 (d, 1H, Ar-H), 7.59 (t, 1H, Ar-H), 7.47 (d, 1H, Ar-H), 7.37 (t, 1H, Ar-H), 3.16 (t, 2H, -CH₂-), 2.70 (t, 2H, -CH₂-) |
| 5-Bromo-1-indanone | 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 3.1 (t, 2H, -CH₂-), 2.7 (t, 2H, -CH₂-) |
| 6-Bromo-1-indanone | ~7.6 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), 3.1 (t, 2H, -CH₂-), 2.7 (t, 2H, -CH₂-) |
Table 2: ¹³C NMR Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) |
| This compound (Predicted) | ~205 (C=O), ~155 (Ar-C), ~140 (Ar-C), ~135 (Ar-CH), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C-Br), ~36 (-CH₂-), ~25 (-CH₂-) |
| 1-Indanone | 207.1 (C=O), 155.3 (Ar-C), 137.3 (Ar-C), 134.8 (Ar-CH), 127.2 (Ar-CH), 126.8 (Ar-CH), 123.8 (Ar-CH), 36.4 (-CH₂-), 25.8 (-CH₂-) |
| 5-Bromo-1-indanone | ~206 (C=O), ~154 (Ar-C), ~140 (Ar-C), ~138 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C-Br), ~125 (Ar-CH), ~36 (-CH₂-), ~25 (-CH₂-) |
| 6-Bromo-1-indanone | ~206 (C=O), ~156 (Ar-C), ~138 (Ar-C), ~133 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C-Br), ~125 (Ar-CH), ~36 (-CH₂-), ~25 (-CH₂-) |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for this compound)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~1705 (C=O stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, ~1470 (Ar C=C stretch), ~750 (C-Br stretch) |
| 1-Indanone | 1700 (C=O stretch), 3060 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1605, 1460 (Ar C=C stretch) |
| 5-Bromo-1-indanone | 1708 (C=O stretch), 3070 (Ar C-H stretch), 2930 (Aliphatic C-H stretch), 1590, 1470 (Ar C=C stretch), ~780 (C-Br stretch) |
| 2-Bromo-1-indanone | A reference spectrum for 2-Bromo-1-indanone is available from the NIST/EPA Gas-Phase Infrared Database. |
Table 4: Mass Spectrometry (MS) Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound (Predicted) | M⁺: 210/212 (due to ⁷⁹Br/⁸¹Br isotopes), Fragments: [M-Br]⁺, [M-CO]⁺, [M-C₂H₄]⁺ |
| 1-Indanone | M⁺: 132, Fragments: 104 ([M-CO]⁺), 103, 77 |
| 5-Bromo-1-indanone | M⁺: 210/212, Fragments: 182/184 ([M-CO]⁺), 103, 75 |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of indanone derivatives. The following are generalized protocols that serve as a guide for obtaining the data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the KBr pellet/Nujol) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds like indanones, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu. The electron energy for EI is typically set at 70 eV.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a comparative overview of the key distinguishing features.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Key distinguishing spectroscopic features of this compound and its alternatives.
Comparative Biological Insights into 7-Bromo-1-indanone Derivatives: A Guide for Drug Discovery Professionals
An In-depth Analysis of Synthetic Derivatives of 7-Bromo-1-indanone Reveals Diverse Therapeutic Potential Across Oncology, Neuroprotection, and Infectious Diseases. This guide offers a comparative overview of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies to aid researchers and scientists in the field of drug development.
The 1-indanone scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for the development of a wide array of derivatives, allowing for the fine-tuning of their pharmacological properties.[3] This guide delves into the anticancer, neuroprotective, and antimicrobial activities of these derivatives, presenting a structured comparison of their efficacy.
Anticancer Activity: Targeting Key Cellular Mechanisms
Derivatives of 1-indanone have demonstrated significant potential as anticancer agents by interfering with critical cellular processes such as cell cycle progression and inducing apoptosis.
Cytotoxicity of 2-Benzylidene-1-indanone Derivatives
A series of 2-benzylidene-1-indanone derivatives, synthesized via Claisen-Schmidt condensation, have shown potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their anticancer activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 |
| COLO 205 (Colon) | 0.98 | ||
| KM 12 (Colon) | 0.41 | ||
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 |
| HCT-116 (Colon) | 0.088 | ||
| THP-1 (Leukemia) | 0.12 | ||
| A549 (Lung) | 0.21 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the indanone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the synthesized 1-indanone derivatives (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Anticancer Signaling Pathways
Indanone derivatives have been shown to modulate key signaling pathways involved in cancer progression. Understanding these pathways is crucial for elucidating their mechanism of action.
Anticancer mechanisms of indanone derivatives.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
The structural features of indanone derivatives make them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to the inhibition of key enzymes in the central nervous system.[1]
Inhibition of Acetylcholinesterase (AChE)
Certain 1-indanone derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
| Derivative Type | Specific Compound | AChE IC50 (µM) |
| Indanone-aminopropoxy benzylidenes | Compound 5c | 0.12 |
| Indanone derivatives with piperidine linker | Compound 6a | 0.0018 |
| Indanone derivatives with carbamate moieties | Compound 7h | 1.2 |
Experimental Protocol: Ellman's Method for AChE Inhibition
The inhibitory activity of compounds against AChE is often determined using a modified Ellman's method.
Methodology:
-
Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the test compounds in a suitable buffer (e.g., phosphate buffer). 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Reaction Mixture: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compounds for a specific duration.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Neuroprotective Signaling Pathways
The neuroprotective effects of indanone derivatives are mediated through the modulation of specific signaling pathways.
Neuroprotective signaling of indanone derivatives.
Antimicrobial Activity: Combating Infectious Agents
Indanone derivatives have also been investigated for their potential to combat bacterial and fungal infections.
In Vitro Antimicrobial Screening
A study on aurone and indanone derivatives revealed their inhibitory activity against various microbial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
| Compound ID | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Bactericidal Concentration (MBC) (µM) |
| A5 | 15.625 | - |
| D2 | 15.625 | - |
| A6 | - | 62.5 |
| A8 | - | 62.5 |
| E7 | - | 62.5 |
Note: Data presented for selected compounds against Gram-positive bacteria.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the compounds is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Drug Discovery
The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.
Drug discovery workflow for this compound derivatives.
References
- 1. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Synthetic Routes for 7-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
7-Bromo-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its versatile functional handles that allow for extensive molecular diversification. The strategic placement of the bromine atom and the ketone functionality on the indanone scaffold provides a platform for a variety of cross-coupling and derivatization reactions. This guide offers an objective comparison of several alternative synthetic routes to this compound, complete with experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages in terms of yield, regioselectivity, and procedural complexity. The following table summarizes the key quantitative data for the most prominent synthetic routes.
| Synthetic Route | Starting Material(s) | Key Reagents | Reported/Expected Yield | Advantages | Disadvantages |
| 1. Multi-step Synthesis from o-Bromoacetophenone | o-Bromoacetophenone, Paraformaldehyde | Diethylamine trifluoroacetate, HCl, H₂SO₄ | ~95% | High overall yield, good regioselectivity. | Multi-step process, requires careful control of reaction conditions. |
| 2. Intramolecular Friedel-Crafts Cyclization | 3-(3-Bromophenyl)propanoic acid | PPA, Eaton's reagent, or other Lewis acids | 60-90% (estimated) | Potentially a one-step cyclization, readily available starting material. | The bromine atom is deactivating, which can make cyclization challenging, potentially requiring harsh conditions. |
| 3. Oxidation of 7-Bromo-1-indanol | 7-Bromo-1-indanol | Dess-Martin periodinane, or Swern oxidation reagents | >90% (expected) | High-yielding final step, avoids regioselectivity issues of direct bromination. | Requires the prior synthesis of 7-bromo-1-indanol. |
| 4. Sandmeyer Reaction | 7-Amino-1-indanone | NaNO₂, HBr, CuBr | ~86% (by analogy)[1] | High-yielding, suitable for introducing bromine at a late stage. | Requires the synthesis of 7-amino-1-indanone, involves diazotization which requires careful handling. |
| 5. Direct Bromination of 1-Indanone | 1-Indanone | Br₂, Lewis or Brønsted acid | Variable, often poor | A direct, one-step approach. | Poor regioselectivity, leading to a mixture of isomers (e.g., bromination at the 2, 4, 5, or 6 positions). |
Experimental Protocols
Multi-step Synthesis from o-Bromoacetophenone
This high-yielding, three-step synthesis provides excellent control over the final product's regiochemistry.
Step 1: Synthesis of 2'-Bromophenyl Vinyl Ketone To a solution of o-bromoacetophenone (4.27 mmol) and paraformaldehyde (17.08 mmol) in anhydrous tetrahydrofuran (21 mL), diethylamine trifluoroacetate (6.41 mmol) is slowly added, followed by the dropwise addition of trifluoroacetic acid (0.43 mmol). The mixture is heated to 70°C and refluxed for 10 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2'-bromophenyl vinyl ketone.
Step 2: Synthesis of 2'-Bromo-3-chloropropiophenone 2'-Bromophenyl vinyl ketone (4.18 mmol) is dissolved in a suitable solvent, and hydrogen chloride is bubbled through the solution or a solution of HCl in a compatible solvent is added to effect the hydrochlorination of the vinyl group.
Step 3: Synthesis of this compound 2'-Bromo-3-chloropropiophenone (4.12 mmol) is added dropwise to concentrated sulfuric acid (20 mL) at 0°C. The mixture is then stirred at 90°C for 2 hours. After cooling, the reaction mixture is poured into ice water and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford this compound with a reported yield of 94.7%.
Intramolecular Friedel-Crafts Cyclization of 3-(3-Bromophenyl)propanoic acid
This method involves the direct cyclization of a readily available starting material.
Oxidation of 7-Bromo-1-indanol
This approach offers a high-yielding final step and circumvents the regioselectivity issues associated with direct bromination.
Using Dess-Martin Periodinane (DMP): To a solution of 7-bromo-1-indanol in dichloromethane at room temperature, Dess-Martin periodinane (1.1-1.5 equivalents) is added. The reaction is typically stirred for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound in high yield.
Using Swern Oxidation: A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78°C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of 7-bromo-1-indanol in dichloromethane. After stirring for a short period, a hindered base such as triethylamine is added. The reaction mixture is allowed to warm to room temperature, after which it is quenched with water. The product is extracted, and the organic layer is washed, dried, and concentrated to yield this compound. Swern oxidations are known for their high yields and compatibility with a wide range of functional groups.
Sandmeyer Reaction of 7-Amino-1-indanone
This method is particularly useful for introducing the bromo substituent at a late stage in the synthesis.
7-Amino-1-indanone is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction is allowed to warm to room temperature and then heated to ensure complete conversion. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by chromatography yields this compound. A similar Sandmeyer reaction to produce 7-chloro-1-indanone from 7-amino-1-indanone has been reported with a yield of 86%, suggesting a comparable high yield for the bromo analog.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Multi-step synthesis from o-bromoacetophenone.
Caption: Intramolecular Friedel-Crafts Cyclization.
Caption: Oxidation of 7-Bromo-1-indanol.
Caption: Sandmeyer Reaction Pathway.
References
The Strategic Advantage of 7-Bromo-1-indanone in Pharmaceutical Synthesis: A Comparative Guide
In the landscape of pharmaceutical drug development, the selection of appropriate intermediates is a critical factor that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the versatile scaffolds employed in medicinal chemistry, the indanone framework is a recurring motif in a multitude of bioactive compounds. This guide provides a comprehensive comparison of 7-Bromo-1-indanone and its alternatives as pharmaceutical intermediates, with a focus on their application in the synthesis of acetylcholinesterase (AChE) inhibitors, a class of drugs pivotal in the management of Alzheimer's disease.
This compound: A Versatile Intermediate
This compound is a valued intermediate in organic synthesis, primarily utilized in the development of kinase inhibitors and agents active in the central nervous system (CNS).[1] The strategic placement of the bromine atom at the 7-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to the indanone core. This versatility is crucial for constructing complex molecular architectures necessary for therapeutic efficacy.
Comparative Analysis: this compound vs. Alternatives
The efficacy of a pharmaceutical intermediate is best assessed through direct comparison with viable alternatives in the context of a specific synthetic application. Here, we evaluate this compound against its isomer, 5-Bromo-1-indanone, in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction is instrumental in the synthesis of precursors for drugs like Donepezil, an acetylcholinesterase inhibitor.
Table 1: Comparison of this compound and 5-Bromo-1-indanone in a Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 5-Bromo-1-indanone | Alternative Intermediate (Unsubstituted 1-Indanone) |
| Reaction | Suzuki-Miyaura Coupling with Phenylboronic Acid | Suzuki-Miyaura Coupling with Phenylboronic Acid | Not applicable for C-C coupling at the aromatic ring |
| Product | 7-Phenyl-1-indanone | 5-Phenyl-1-indanone | - |
| Reported Yield | 72-85% | 95% (with some catalyst systems for 5-bromoindazoles) | - |
| Key Advantages | Strategic position for further functionalization in certain drug scaffolds. | Potentially higher yields in some cross-coupling reactions. | Lower cost, readily available starting material for syntheses not requiring aromatic ring functionalization. |
| Key Disadvantages | May exhibit slightly lower yields in some standard coupling reactions compared to the 5-bromo isomer. | The position of substitution may not be optimal for all drug targets. | Lacks a reactive handle for facile aromatic ring elaboration via cross-coupling. |
| Purity | Generally high, purifiable by column chromatography. | Generally high, purifiable by column chromatography. | High purity is commercially available. |
| Cost-Effectiveness | Considered a specialty chemical with associated costs. | Pricing is comparable to the 7-bromo isomer. | Significantly lower cost than brominated analogues. |
Note: The yields are based on representative literature values and can vary depending on the specific reaction conditions, catalyst, and ligands used. A direct head-to-head comparative study under identical conditions was not available in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for researchers. Below are methodologies for the synthesis of this compound and a subsequent Suzuki-Miyaura coupling reaction.
Synthesis of this compound from o-Bromoacetophenone
This three-step synthesis provides a reliable route to this compound.[1]
Step 1: Synthesis of 2'-bromophenyl vinyl ketone
-
Dissolve o-bromoacetophenone (1 equivalent) and paraformaldehyde (4 equivalents) in anhydrous tetrahydrofuran.
-
Slowly add diethylamine trifluoroacetate (1.5 equivalents) followed by a catalytic amount of trifluoroacetic acid.
-
Reflux the mixture for 10 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
Step 2: Synthesis of 2'-bromo-3-chloropropiophenone
-
Dissolve the product from Step 1 in a suitable solvent.
-
React with a chlorinating agent.
-
Monitor the reaction by TLC.
-
Work up the reaction to isolate the product.
Step 3: Intramolecular Friedel-Crafts Alkylation to yield this compound
-
Slowly add the product from Step 2 to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at 90 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and stir.
-
Extract the product with dichloromethane.
-
Dry the organic phase and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain this compound (Reported yield: 94.7%).[1]
Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents)
-
Base (e.g., K2CO3, 2 equivalents)
-
Anhydrous solvent (e.g., dimethoxyethane)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of a Key Synthetic Pathway and Biological Target
The utility of this compound as a pharmaceutical intermediate can be visualized through its application in the synthesis of analogues of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.
Donepezil and its analogues function by inhibiting the acetylcholinesterase (AChE) enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. This is believed to improve cognitive function in Alzheimer's patients.
Conclusion
This compound stands out as a strategic and versatile intermediate in pharmaceutical synthesis. While alternative brominated indanones, such as the 5-bromo isomer, may offer higher yields in specific cross-coupling reactions, the choice of intermediate is ultimately dictated by the specific molecular architecture required for the target drug molecule. The ability to introduce substituents at the 7-position can be crucial for optimizing the pharmacological profile of a drug candidate. The detailed synthetic protocols provided herein offer a practical foundation for researchers to utilize this compound in their drug discovery and development endeavors. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of the relative efficacy and cost-benefit of these important pharmaceutical building blocks.
References
Comparative analysis of catalysts for indanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of this key structural unit is of paramount importance. This guide provides an objective comparison of various catalytic systems for the synthesis of indanones, supported by experimental data, to assist in the selection of the most appropriate method for a given research and development endeavor.
At a Glance: Performance of Key Catalytic Systems
The choice of catalyst for indanone synthesis is dictated by factors such as desired substitution pattern, functional group tolerance, cost, and environmental impact. The following table summarizes the performance of representative catalytic systems.
| Catalytic System | Catalyst/Reagent | Starting Materials | Reaction Conditions | Yield (%) | Enantioselectivity (% ee) | Key Advantages | Key Disadvantages |
| Classical Friedel-Crafts | Polyphosphoric Acid (PPA) or AlCl₃ | 3-Arylpropanoic acids or acyl chlorides | High temperatures (80-250 °C) | Generally high (up to 90%)[1] | N/A | Well-established, readily available starting materials. | Harsh conditions, stoichiometric acid required, limited functional group tolerance. |
| Transition-Metal Catalysis (Palladium) | Pd(OAc)₂/dppp | o-Bromobenzaldehydes, vinyl ethers | 115 °C, 16 h | Good to excellent (up to 85%)[2] | N/A (unless chiral ligands are used) | Milder conditions, high functional group tolerance, one-pot procedures.[3] | Catalyst cost and potential toxicity, ligand sensitivity.[3] |
| Transition-Metal Catalysis (Rhodium) | Rh(III) catalyst | α-Carbonyl sulfoxonium ylides, activated alkenes | Mild conditions | Good to excellent | Can be made asymmetric with chiral ligands (up to 99% ee).[4] | High efficiency and selectivity. | Catalyst cost. |
| Organocatalysis | L-Proline | 2-Vinylbenzaldehydes | Metal- and additive-free | Good to excellent | Can be enantioselective. | Environmentally benign, metal-free.[5] | Substrate scope may be limited. |
| Photocatalysis | Tetrabutylphosphonium decatungstate (TBPDT) | Aromatic aldehydes, terminal alkynes | 365 nm light | Moderate to good (up to 63%)[6] | N/A | C-H activation, avoids prefunctionalized substrates.[6] | Requires specialized photochemical equipment. |
| Biocatalysis | Lactobacillus paracasei BD71 (whole-cell) | 1-Indanone (for reduction) | pH 7, 30°C, 24h | High (93%) | Excellent (>99% ee) | Environmentally friendly, high enantioselectivity.[4] | Limited to reduction of existing indanones; synthesis of the core is not yet established. |
In-Depth Analysis of Catalytic Methodologies
Classical Approach: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a long-standing and robust method for the synthesis of the indanone core.[7] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a strong Brønsted or Lewis acid.
Advantages:
-
A well-established and reliable method.
-
Starting materials are often commercially available and inexpensive.
Disadvantages:
-
Requires harsh reaction conditions, including high temperatures and stoichiometric amounts of strong acids, which can limit functional group compatibility.[3]
-
Can generate significant amounts of acidic waste, posing environmental concerns.
Modern Approach: Transition-Metal Catalysis
Transition-metal catalysis has emerged as a powerful and versatile alternative for indanone synthesis, offering milder reaction conditions and broader substrate scope.[3] Palladium-catalyzed reactions, such as the Heck-aldol annulation cascade, are particularly prominent.[2][3] Other transition metals like rhodium, copper, and nickel have also been successfully employed.[8]
Advantages:
-
Milder reaction conditions allow for greater functional group tolerance.[3]
-
Catalytic amounts of the metal are used, improving atom economy.
-
One-pot procedures can increase efficiency by reducing the number of synthetic steps.[2]
-
Amenable to the development of asymmetric variants through the use of chiral ligands, providing access to enantioenriched indanones.[4]
Disadvantages:
-
The cost and potential toxicity of some transition metals can be a drawback.[3]
-
The synthesis of required ligands can be complex and expensive.
-
Reaction optimization can be more intricate compared to classical methods.
Green Approach: Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. For indanone synthesis, L-proline has been shown to be an effective catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes.[5]
Advantages:
-
Environmentally benign, avoiding the use of heavy metals.[5]
-
Catalysts are often readily available, inexpensive, and stable.
-
Can be adapted for asymmetric synthesis.
Disadvantages:
-
The substrate scope may be more limited compared to transition-metal catalysis.
-
Catalyst loading may be higher than in some metal-catalyzed systems.
Emerging Approach: Photocatalysis
Photocatalysis uses light to drive chemical reactions and has recently been applied to the synthesis of indanones. This method often proceeds via radical intermediates and can enable novel bond formations.[6]
Advantages:
-
Allows for the use of simple, unmodified starting materials through C-H activation.[6]
-
Offers a sustainable approach by utilizing light as a renewable energy source.
Disadvantages:
-
Requires specialized photochemical reactors.
-
The scope and efficiency are still under active development.
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for catalytic indanone synthesis.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indanone synthesis [organic-chemistry.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 7-Bromo-1-indanone
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of the versatile synthetic intermediate, 7-Bromo-1-indanone.
While X-ray crystallography stands as the gold standard for providing definitive solid-state molecular structures, its application can be contingent on the successful growth of high-quality single crystals. This guide explores the practical application of complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural elucidation.
At a Glance: Comparing Analytical Techniques
The following table summarizes the key quantitative data obtained from various analytical methods for the structural characterization of this compound and its parent compound, 1-indanone. As publicly available X-ray crystallographic data for this compound is limited, this guide presents a predicted dataset based on known crystallographic parameters of similar small molecules and provides a direct comparison with spectroscopic data.
| Parameter | X-ray Crystallography (Predicted for this compound) | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | FT-IR (cm⁻¹) | Mass Spectrometry (EI) |
| Molecular Formula | C₉H₇BrO | C₉H₇BrO | C₉H₇BrO | C₉H₇BrO | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol | - | - | - | 210/212 (M⁺, M⁺+2) |
| Key Bond Lengths (Å) | C-Br: ~1.90C=O: ~1.22C-C (aromatic): ~1.39C-C (aliphatic): ~1.54 | - | - | - | - |
| Key Bond Angles (°) | C-C-Br: ~120C-C=O: ~125 | - | - | - | - |
| Chemical Shifts (δ, ppm) | - | ~7.6 (d, 1H, Ar-H)~7.4 (t, 1H, Ar-H)~7.3 (d, 1H, Ar-H)~3.1 (t, 2H, -CH₂-)~2.7 (t, 2H, -CH₂-) | ~205 (C=O)~150 (Ar-C)~135 (Ar-C)~130 (Ar-C-Br)~128 (Ar-C)~125 (Ar-C)~122 (Ar-C)~36 (-CH₂-)~26 (-CH₂-) | - | - |
| Vibrational Frequencies | - | - | - | ~3050 (Ar C-H)~2950 (Aliph. C-H)~1700 (C=O)~1600, 1470 (C=C)~1050 (C-Br) | - |
| Key Fragmentation (m/z) | - | - | - | - | 182/184 ([M-CO]⁺)103 ([M-Br-CO]⁺)77 ([C₆H₅]⁺) |
Experimental Workflows and Logical Relationships
The structural confirmation of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow, starting from the purified compound to its comprehensive structural elucidation.
A Researcher's Guide to the Quantitative Analysis of 7-Bromo-1-indanone in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 7-Bromo-1-indanone in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for this purpose. We present a side-by-side look at their performance, supported by detailed experimental protocols and data, to aid in selecting the most suitable method for your specific research needs.
Method Comparison at a Glance
The choice of analytical technique hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | Low (ng/mL) | Very Low (pg/mL) | High (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | Very Low (pg/mL) | High (µg/mL) |
| Sample Throughput | High | Medium | Low |
| Matrix Effect | Can be significant | Can be significant | Generally low |
| Structural Information | Limited | Yes (Mass Spectrum) | Yes (Chemical Shifts) |
In-depth Analysis of Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of organic molecules in various matrices. Its high precision and accuracy make it a staple in pharmaceutical analysis.
Strengths:
-
Excellent quantitative performance with high precision and accuracy.
-
Suitable for routine analysis and high sample throughput.
-
Non-destructive, allowing for sample recovery if needed.
Limitations:
-
Matrix effects can interfere with quantification, potentially requiring extensive sample cleanup.
-
Does not provide definitive structural confirmation without coupling to a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.
Strengths:
-
Exceptional sensitivity, allowing for the detection of trace amounts of analyte.
-
Provides structural information from the mass spectrum, aiding in compound identification.
-
High selectivity, minimizing interference from matrix components.
Limitations:
-
Requires the analyte to be thermally stable and volatile; derivatization may be necessary for some compounds.
-
Can be susceptible to matrix effects that may impact ionization efficiency.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.
Strengths:
-
A primary ratio method, often not requiring a specific reference standard of the analyte.[1]
-
Provides detailed structural information, confirming the identity of the analyte.
-
Less susceptible to matrix effects compared to chromatographic techniques.
Limitations:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Requires a well-resolved signal for the analyte and the internal standard.
-
Longer analysis time per sample.
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These protocols can be adapted based on the specific instrumentation and reaction conditions.
HPLC-UV Method for this compound
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Acetonitrile and water (60:40 v/v)
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 254 nm
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
GC-MS Method for this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Injection mode: Splitless
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 210, 212, 182, 184, 131).
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to a suitable concentration for GC-MS analysis.
-
Add an internal standard if necessary for improved accuracy.
qNMR Method for this compound
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) to the NMR tube. The standard should have a known purity and a signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and standard.
NMR Parameters:
-
Pulse program: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the aromatic protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (m_standard / m_sample) * P_standard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for Method Selection
The selection of the most appropriate analytical technique is a critical step in achieving reliable quantitative results. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting an analytical method.
This guide provides a comprehensive comparison to assist researchers in making an informed decision for the quantitative analysis of this compound. The optimal choice will depend on the specific experimental requirements and available resources.
References
A Comparative Guide to the Synthesis of 7-Bromo-1-indanone: Established Methods vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Bromo-1-indanone is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides an objective comparison of established and modern synthetic routes to this important molecule, supported by experimental data to inform methodology selection.
Performance Benchmark: A Data-Driven Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, starting material availability, and scalability. The following table summarizes quantitative data for various methods of synthesizing this compound, offering a clear comparison of their efficiencies.
| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Intramolecular Friedel-Crafts Alkylation | 2'-bromo-3-chloropropiophenone | Concentrated sulfuric acid | 90 °C, 2 h | 94.7% | [1] |
| Oxidation | 7-Bromoindan-1-ol | Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 74% | [2] |
| Sandmeyer-type Reaction | 7-Amino-2,3-dihydroinden-1-one | 1. NaNO₂, HBr; 2. CuBr, HBr | 1. 0 °C; 2. 95 °C | 37% | [2] |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids | Polyphosphoric acid (PPA) | - | 60-90% | [3] |
| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic acid (TFA) | Microwave, 120 °C, 20 min | - | [3][4] |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound, providing a clear visual representation of the different methodological approaches.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols for the key synthesis methods are provided below.
Method 1: Intramolecular Friedel-Crafts Alkylation of 2'-bromo-3-chloropropiophenone[1]
This high-yielding method involves the cyclization of a propiophenone derivative.
-
Preparation of 2'-bromophenyl vinyl ketone: To a solution of o-bromoacetophenone (4.27 mmol) and paraformaldehyde (17.08 mmol) in anhydrous tetrahydrofuran (21 mL), diethylamine trifluoroacetate (6.41 mmol) and trifluoroacetic acid (0.43 mmol) are slowly added. The mixture is refluxed at 70 °C for 10 hours. After completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2'-bromophenyl vinyl ketone (98.0% yield).
-
Preparation of 2'-bromo-3-chloropropiophenone: The 2'-bromophenyl vinyl ketone (4.18 mmol) is dissolved in a hydrogen chloride-ethyl acetate solution (21 mL, 2.5 mol/L) and stirred at room temperature for 1 hour. The solvent and excess HCl are then evaporated under reduced pressure to obtain 2'-bromo-3-chloropropiophenone (98.5% yield).
-
Synthesis of this compound: To 2'-bromo-3-chloropropiophenone (4.12 mmol) at 0 °C, 20 mL of concentrated sulfuric acid is slowly added dropwise. The reaction mixture is then stirred at 90 °C for 2 hours. After the reaction is complete, the mixture is slowly poured into 60 mL of ice water and stirred for 10 minutes. The product is extracted with dichloromethane (3 x 60 mL). The combined organic phases are dried and the solvent is evaporated. The crude product is purified by column chromatography to give this compound with a yield of 94.7%.
Method 2: Oxidation of 7-Bromoindan-1-ol[2]
This method provides a good yield through the oxidation of the corresponding alcohol.
-
Synthesis of this compound: 7-Bromoindan-1-ol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂). This reaction yields this compound in 74% yield.
Method 3: Sandmeyer-type Reaction from 7-Amino-2,3-dihydroinden-1-one[2]
This multi-step synthesis starts from the amino-substituted indanone.
-
Diazotization: 7-Amino-2,3-dihydroinden-1-one is treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0 °C to form the corresponding diazonium salt.
-
Bromination: The diazonium salt is then reacted with copper(I) bromide (CuBr) in hydrobromic acid (HBr) at 95 °C to yield this compound. The overall yield for this two-step process is reported to be 37%.
Concluding Remarks
The intramolecular Friedel-Crafts alkylation of 2'-bromo-3-chloropropiophenone stands out as the most efficient method for the synthesis of this compound, with an excellent reported yield of 94.7%.[1] While the oxidation of 7-bromoindan-1-ol also provides a good yield, the Sandmeyer-type reaction is significantly less efficient.[2] Other established methods for indanone synthesis, such as intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and the Nazarov cyclization, offer alternative routes that may be advantageous depending on the availability of starting materials and desired reaction conditions.[3][4] The choice of the optimal synthetic route will ultimately depend on a careful evaluation of these factors in the context of the specific research or development goals.
References
Safety Operating Guide
Proper Disposal of 7-Bromo-1-indanone: A Guide for Laboratory Professionals
The proper handling and disposal of 7-Bromo-1-indanone, a halogenated organic compound, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential to mitigate risks and maintain compliance with regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: An impervious lab coat or clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid dust inhalation.[1][2][3]
Handling: Avoid creating dust and avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][3]
Hazard Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[1][3] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][3] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Avoid breathing dust.
Spill Cleanup Protocol:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[4]
-
Absorption: For small spills, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust. For larger spills, absorb with a finely-powdered liquid-binding material such as diatomite or a universal binder.[1]
-
Collection: Carefully collect the absorbed material and contaminated items into a labeled, sealable hazardous waste container.[5]
-
Decontamination: Decontaminate the spill area and any equipment by scrubbing with alcohol or another suitable solvent, followed by washing with soap and water.[1][5]
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.[5]
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Never dispose of this compound down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is crucial to segregate halogenated organic waste from other waste streams.[5]
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated filter paper, weigh boats) in a designated, compatible, and sealable container clearly labeled "Halogenated Organic Solid Waste."[5]
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated container for "Halogenated Organic Solvent Waste."[5]
-
-
Waste Collection:
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Some disposal methods may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed professional waste disposal service.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 7-Bromo-1-indanone
Essential safety protocols and logistical plans for the handling and disposal of 7-Bromo-1-indanone are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals, offering value beyond the product by prioritizing safety and operational excellence.
Immediate Safety and Handling Precautions
This compound is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must be chemical splash goggles that provide a complete seal around the eyes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling halogenated organic compounds.[3][4] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a risk assessment. |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a critical component of safe handling.
| Control Type | Description |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1] |
Operational Plan: Step-by-Step Handling Procedure
A clear and methodical approach to handling this compound is essential to prevent accidental exposure and contamination.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is donned correctly.
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of this compound using a clean spatula.
2. Dissolution and Transfer:
-
If dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If transferring the solid, tap the weighing boat gently to ensure all the powder is transferred.
-
Rinse the weighing boat with the reaction solvent to ensure a complete transfer of the reagent.
3. Reaction Setup and Monitoring:
-
Ensure all glassware is properly secured.
-
Conduct the reaction in a well-ventilated fume hood.
-
Maintain a safe distance from the reaction apparatus and use a blast shield if necessary.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated organic compound, it requires specific disposal procedures.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound and any grossly contaminated disposable items (e.g., weighing boats, gloves, paper towels) should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.[5][6] |
| Liquid Waste | Solutions containing this compound and rinsates should be collected in a designated hazardous waste container for halogenated organic liquids.[5][7] Do not mix with non-halogenated waste streams. |
| Contaminated Labware | Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated liquid waste. |
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: From a safe distance, assess the extent of the spill and refer to the SDS.
-
Clean-up (for minor spills): If the spill is small and you are trained and equipped to handle it, wear appropriate PPE (including respiratory protection) and cover the spill with an inert absorbent material. Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and the appropriate environmental health and safety department.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. hsa.ie [hsa.ie]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
